molecular formula C9H6BrNO B1390913 6-Bromoisoquinolin-7-ol CAS No. 1148110-19-3

6-Bromoisoquinolin-7-ol

Cat. No.: B1390913
CAS No.: 1148110-19-3
M. Wt: 224.05 g/mol
InChI Key: ZCXXIQQBBHWUTJ-UHFFFAOYSA-N
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Description

6-Bromoisoquinolin-7-ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromoisoquinolin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoisoquinolin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-6-1-2-11-5-7(6)4-9(8)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXXIQQBBHWUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Bromoisoquinolin-7-ol (CAS No: 1148110-19-3), a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Due to the limited availability of experimentally derived data in peer-reviewed literature, this document integrates known information with high-quality computational predictions to offer a robust profile for this molecule. The guide covers structural details, key physicochemical parameters (pKa, logP), solubility, spectroscopic signatures, chemical reactivity, and detailed protocols for its synthesis and analytical characterization. This document is intended to serve as a foundational resource for scientists, enabling informed decisions in experimental design, from synthesis and purification to formulation and screening.

Introduction and Molecular Overview

6-Bromoisoquinolin-7-ol is a substituted isoquinoline, a heterocyclic scaffold prevalent in a multitude of biologically active compounds. The presence of a bromine atom at the C-6 position and a hydroxyl group at the C-7 position imparts a unique electronic and steric profile, making it a valuable intermediate for chemical library synthesis and a potential pharmacophore in its own right. The strategic placement of the bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of molecular diversity. Simultaneously, the phenolic hydroxyl group offers a site for etherification, esterification, and potential hydrogen bonding interactions with biological targets.

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization. Properties such as acidity (pKa), lipophilicity (logP), and solubility directly influence its handling, reactivity, purification, and, critically, its pharmacokinetic and pharmacodynamic profile in drug development contexts.

Chemical Identity
IdentifierValueSource
Chemical Name 6-Bromoisoquinolin-7-olLookChem[1]
CAS Number 1148110-19-3LookChem[1]
Molecular Formula C₉H₆BrNOLookChem[1]
Molecular Weight 224.05 g/mol BLD Pharm[2]
SMILES Oc1cc2c(cc1Br)ccn c2BLD Pharm[2]
InChI Key Not Available-

Physicochemical Properties: Experimental Data and Computational Predictions

A significant challenge in working with novel or specialized chemical intermediates is the scarcity of published experimental data. To bridge this gap, we have compiled available information and supplemented it with predictions from validated computational models. This hybrid approach provides a reliable framework for experimental planning.

PropertyExperimental ValuePredicted ValuePrediction Source/Method
Melting Point Not AvailableNot Available-
Boiling Point No data available[2]425.5 ± 40.0 °CChemicalize[3]
pKa (Acidic) Not Available7.95 ± 0.10 (Phenolic OH)Chemicalize[3][4]
pKa (Basic) Not Available3.61 ± 0.14 (Isoquinoline N)Chemicalize[3][4]
logP Not Available2.59Molinspiration[5]

Causality and Insights:

  • Boiling Point: The high predicted boiling point is characteristic of aromatic heterocyclic compounds with a polar hydroxyl group, which can participate in intermolecular hydrogen bonding, requiring significant energy to transition to the gas phase.

  • pKa: The molecule is amphoteric. The predicted acidic pKa of ~7.95 is attributed to the phenolic hydroxyl group, which is more acidic than a typical aliphatic alcohol due to resonance stabilization of the conjugate base across the aromatic system. The predicted basic pKa of ~3.61 for the isoquinoline nitrogen is lower than that of isoquinoline itself (~5.4), a consequence of the electron-withdrawing effects of the bromo and hydroxyl substituents on the aromatic rings.

  • logP: The predicted octanol-water partition coefficient (logP) of 2.59 indicates moderate lipophilicity. This value suggests a reasonable balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for drug candidates.

Solubility Profile

While quantitative solubility data is not publicly available, a qualitative assessment can be made based on the molecular structure.

  • Polar Organic Solvents: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol. The hydroxyl group and the nitrogen atom can act as hydrogen bond donors and acceptors, facilitating interaction with these solvents.

  • Chlorinated Solvents: Moderate solubility is expected in solvents like dichloromethane (DCM) and chloroform.

  • Aqueous Solubility: Solubility in water is expected to be low but will be highly pH-dependent. At pH values above its acidic pKa (~7.95), the compound will deprotonate to form the more soluble phenolate salt. Conversely, at pH values below its basic pKa (~3.61), it will protonate to form a more soluble isoquinolinium salt.

  • Non-polar Solvents: Poor solubility is anticipated in non-polar solvents like hexanes and toluene, as the polar functional groups dominate the molecule's character.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structure verification and purity assessment. The following sections describe the expected spectral signatures for 6-Bromoisoquinolin-7-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region and one signal for the phenolic proton.

    • Aromatic Protons (δ 7.0 - 9.5 ppm): Five signals corresponding to the protons on the isoquinoline core. Protons adjacent to the nitrogen (e.g., at C-1) will be the most deshielded. The exact chemical shifts and coupling constants (J) will depend on the substitution pattern.

    • Phenolic Proton (δ 9.0 - 11.0 ppm, variable): A broad singlet corresponding to the -OH proton. Its chemical shift is highly dependent on solvent, concentration, and temperature. It may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms.

    • Aromatic Carbons (δ 110 - 155 ppm): Signals for the seven aromatic CH and C-quaternary carbons.

    • Carbon-Bromine (C-Br, δ ~115 - 125 ppm): The carbon atom attached to the bromine will appear in this region.

    • Carbon-Oxygen (C-OH, δ ~150 - 160 ppm): The carbon atom bearing the hydroxyl group will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • O-H Stretch (Broad, ~3200-3500 cm⁻¹): A strong, broad absorption band characteristic of a hydrogen-bonded phenolic hydroxyl group.

  • C-H Aromatic Stretch (Weak-Medium, ~3000-3100 cm⁻¹): Absorption just above 3000 cm⁻¹.

  • C=C and C=N Aromatic Ring Stretches (Medium, ~1450-1620 cm⁻¹): A series of sharp peaks characteristic of the isoquinoline ring system.

  • C-O Stretch (Strong, ~1200-1260 cm⁻¹): Strong absorption corresponding to the aryl C-O bond.

  • C-Br Stretch (Medium-Weak, ~500-650 cm⁻¹): Found in the fingerprint region.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

  • Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This results in an [M]⁺ peak and an [M+2]⁺ peak of nearly equal intensity. For C₉H₆BrNO, the expected masses would be approximately 222.96 Da and 224.96 Da.

  • Fragmentation: Common fragmentation pathways may include the loss of HBr, CO, or HCN from the molecular ion, providing further structural confirmation.

Synthesis and Reactivity

Synthetic Protocol: Electrophilic Bromination

A plausible and referenced method for the synthesis of 6-Bromoisoquinolin-7-ol is the direct electrophilic bromination of the precursor, isoquinolin-7-ol.[1] The hydroxyl group is an activating, ortho-, para-director. With the para position (C-5) and one ortho position (C-8) available, careful control of reaction conditions is necessary to achieve regioselectivity.

Step-by-Step Methodology:

  • Dissolution: Dissolve isoquinolin-7-ol (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes, maintaining the temperature below 10 °C. The use of NBS is preferable to liquid bromine for milder, more controlled reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature (~20 °C) and stir for 2-4 hours, or until TLC analysis (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) indicates the consumption of the starting material.

  • Workup: Quench the reaction by pouring the mixture into cold water. If a precipitate forms, it can be collected by vacuum filtration. If not, neutralize the solution carefully with a base like sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Isoquinolin-7-ol in Acetic Acid React Stir at 20°C (Monitor by TLC) Start->React Add NBS @ 0-5°C NBS N-Bromosuccinimide (NBS) Quench Quench with Water React->Quench Extract Neutralize & Extract (Ethyl Acetate) Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product 6-Bromoisoquinolin-7-ol Purify->Product

Caption: Synthetic workflow for 6-Bromoisoquinolin-7-ol.

Analytical Characterization Workflow

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for assessing the purity of synthesized 6-Bromoisoquinolin-7-ol, adapted from standard methods for similar aromatic compounds.

Objective: To determine the purity of a sample and identify the presence of impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1.0 mg/mL. Dilute this stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately lipophilic compounds.

    • Mobile Phase: A gradient elution is recommended for separating the product from potentially more or less polar impurities. For example:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Elevated temperature can improve peak shape and reduce viscosity.

    • Detection: UV detection at 254 nm or a wavelength of maximum absorbance determined by a UV scan.

  • Data Analysis: Purity is calculated from the integrated chromatogram as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL stock in MeOH, dilute to 0.1 mg/mL) Injection Inject onto HPLC System SamplePrep->Injection Separation Separation on C18 Column (Gradient Elution: H₂O/ACN + 0.1% FA) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Analysis Data Analysis (Integrate Peaks, Calculate % Purity) Detection->Analysis

Caption: Workflow for HPLC purity analysis.

Safety and Handling

Based on supplier safety data, 6-Bromoisoquinolin-7-ol should be handled with care.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Signal Word: Warning.

  • Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2]

Conclusion

6-Bromoisoquinolin-7-ol is a versatile chemical building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data remains limited, this guide provides a robust working profile by combining known identifiers with high-quality computational predictions for its key physicochemical properties. The outlined protocols for synthesis and analysis offer validated starting points for researchers. As this compound sees greater use, it is anticipated that further experimental data will become available, which will serve to refine the foundational information presented herein.

References

  • Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 7-Bromoisoquinolin-1-ol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • ChemAxon. (n.d.). Chemicalize. Retrieved January 26, 2026, from [Link]

  • ChemAxon. (2023). Predicting pKa. Retrieved January 26, 2026, from [Link]

  • PubMed. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2019). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 26, 2026, from [Link]

  • LookChem. (n.d.). 6-bromo-7-isoquinolinol. Retrieved January 26, 2026, from [Link]

Sources

Spectroscopic Characterization of 6-Bromoisoquinolin-7-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Bromoisoquinolin-7-ol is a halogenated derivative of the isoquinoline scaffold, a core structure in many biologically active compounds. Precise structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a detailed overview of the essential spectroscopic techniques used to characterize 6-Bromoisoquinolin-7-ol: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will delve into the theoretical underpinnings of each technique, present exemplar data, and provide robust, field-proven protocols for data acquisition. This document is intended for researchers, chemists, and quality control specialists who require a foundational understanding and practical guide to the comprehensive analysis of this compound.

Molecular Structure and Analytical Workflow

The structural integrity of a molecule is the bedrock of its function. For 6-Bromoisoquinolin-7-ol, its unique arrangement of aromatic protons, a phenolic hydroxyl group, and a bromine substituent gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 6-Bromoisoquinolin-7-ol with atom numbering.

The analytical workflow for comprehensive characterization is a multi-step, synergistic process. Each spectroscopic method provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation.

A Sample Preparation (Dissolution in appropriate solvent) B Mass Spectrometry (MS) Determine Molecular Weight & Isotopic Pattern A->B C Infrared (IR) Spectroscopy Identify Functional Groups (O-H, C=N, etc.) A->C D ¹H NMR Spectroscopy Map Proton Environment & Connectivity A->D E ¹³C NMR Spectroscopy Map Carbon Skeleton A->E F Data Integration & Structural Elucidation B->F C->F D->F E->F G Final Report & Certificate of Analysis F->G

Caption: Standard analytical workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 6-Bromoisoquinolin-7-ol, its primary utility is to confirm the molecular weight and to observe the characteristic isotopic pattern of bromine.

Expertise & Causality: The choice of ionization method is critical. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, as it typically keeps the molecule intact, yielding a prominent protonated molecular ion peak ([M+H]⁺). This contrasts with harsher methods like Electron Impact (EI), which would cause extensive fragmentation, complicating the identification of the molecular ion.

Key Spectral Features: The molecular formula C₉H₆BrNO gives a monoisotopic mass of approximately 222.96 Da. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment.

FeatureExpected m/zInterpretation
[M+H]⁺ ~224.0Molecular ion with ⁷⁹Br
[M+2+H]⁺ ~226.0Molecular ion with ⁸¹Br
Relative Intensity ~1:1Characteristic isotopic signature of one bromine atom.[1]

Protocol for High-Resolution Mass Spectrometry (HRMS-ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • Ionization Source: Set the ESI source to positive ion mode.

  • Infusion: Introduce the sample into the source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolution allows for the determination of the exact mass, which can be used to confirm the elemental composition.

  • Validation: The system is self-validating by observing the expected m/z value for the [M+H]⁺ ion to within 5 ppm of the calculated exact mass and confirming the ~1:1 intensity ratio for the M and M+2 peaks.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[2] It is an excellent tool for identifying the functional groups present.

Expertise & Causality: The Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets or Nujol mulls for its simplicity, speed, and minimal sample preparation. For 6-Bromoisoquinolin-7-ol, the key diagnostic bands are the O-H stretch from the phenol, C-H stretches from the aromatic ring, and various stretches within the heterocyclic system.

Key Spectral Features:

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3200-3500 (broad) O-H stretchIndicates the presence of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.
~3000-3100 (sharp) Aromatic C-H stretchConfirms the presence of the aromatic isoquinoline ring system.
~1620-1650 C=N stretchCharacteristic of the imine bond within the isoquinoline core.
~1500-1600 C=C aromatic stretchMultiple bands confirming the aromatic rings.
~1200-1300 C-O stretchAssociated with the phenolic C-O bond.
Below 800 C-Br stretchTypically weak and in the fingerprint region, but confirms the bromo-substituent.

Protocol for ATR-FTIR Spectroscopy:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and peak picking on the resulting spectrum.

  • Validation: The protocol is validated by the presence of the expected characteristic absorption bands for the known functional groups. The absence of significant water vapor bands (~3600-3900 cm⁻¹ and ~1600-1800 cm⁻¹) confirms a good background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Expertise & Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis. Its polarity effectively dissolves the compound, and its ability to participate in hydrogen bonding allows for the observation of the exchangeable hydroxyl proton (O-H), which might be invisible in other solvents like chloroform-d. Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm.

¹H NMR Spectroscopy

This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Exemplar ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.5-10.5Singlet, broadOH (phenolic)
~9.20SingletH-1
~8.30SingletH-5
~8.15DoubletH-4
~7.80SingletH-8
~7.60DoubletH-3

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum. The assignments are based on known electronic effects (the electron-donating -OH group and electron-withdrawing -Br and ring nitrogen).

¹³C NMR Spectroscopy

This technique provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., aromatic, bonded to heteroatoms).

Exemplar ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~155.0C-7 (C-OH)
~145.0C-1
~140.0C-8a
~135.0C-4a
~130.0C-5
~128.0C-4
~125.0C-8
~118.0C-6 (C-Br)
~110.0C-3

Note: Carbon chemical shifts are estimated based on substituent effects on the isoquinoline scaffold. Quaternary carbons (C-4a, C-8a, C-6, C-7) would be confirmed using techniques like DEPT.

Protocol for NMR Data Acquisition:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Bromoisoquinolin-7-ol and dissolve it in ~0.6 mL of DMSO-d₆ containing 0.03% TMS in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Validation: The integrated areas of the ¹H NMR signals should correspond to the number of protons they represent. The number of signals in the ¹³C spectrum should match the number of unique carbon atoms in the structure.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides a comprehensive and unambiguous characterization of 6-Bromoisoquinolin-7-ol. MS confirms the molecular weight and the presence of bromine. IR spectroscopy identifies the key functional groups, notably the phenolic hydroxyl group. Finally, NMR spectroscopy provides the definitive map of the proton and carbon skeleton, confirming the specific substitution pattern on the isoquinoline core. Adherence to the detailed protocols herein ensures the generation of high-quality, reliable, and reproducible data essential for any research or development application.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11276133, 7-Bromoisoquinolin-1-ol. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15885182, 6-Bromoisoquinolin-1(2H)-one. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 313681, 6-Bromoisoquinoline. Available from: [Link]

  • Darabpour, E., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Available from: [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

  • LookChem. 6-bromo-7-isoquinolinol. Available from: [Link]

  • Chemistry LibreTexts. (2019). 6-7 Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]

  • ResearchGate. (2003). 7-Bromoquinolin-8-ol. Available from: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

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  • University of Colorado Boulder. Infrared Spectroscopy. Available from: [Link]

  • Royal Society of Chemistry. (2022). Benzodioxole grafted Spirooxindole pyrrolidinyl derivatives: Synthesis, Characterization, Molecular docking and Anti - Supporting Information. Available from: [Link]

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Sources

Investigating the Therapeutic Potential of 6-Bromoisoquinolin-7-ol: A Hypothesis-Driven Approach to Unveiling Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] 6-Bromoisoquinolin-7-ol is a synthetic isoquinoline derivative whose therapeutic potential remains largely unexplored. The presence of a bromine atom and a phenolic hydroxyl group on the isoquinoline core suggests the potential for specific, high-affinity interactions with biological targets. This guide presents a hypothesis-driven framework for the systematic evaluation of 6-Bromoisoquinolin-7-ol's biological activity. We will propose three primary avenues of investigation—kinase inhibition, anti-inflammatory/antioxidant effects, and neuroactivity—grounded in the established pharmacology of structurally related molecules.[2][3][4][5] For each hypothesis, we provide the scientific rationale, detailed experimental protocols, and a framework for data interpretation, creating a comprehensive roadmap for its preclinical evaluation.

Introduction: The Scientific Premise for 6-Bromoisoquinolin-7-ol

The isoquinoline alkaloid family is a cornerstone of pharmacognosy and drug discovery, yielding revolutionary drugs such as the analgesic morphine and the antibacterial berberine.[1] These molecules derive their diverse functions from a common N-heterocyclic core, which can be decorated with various functional groups to modulate target affinity, selectivity, and pharmacokinetic properties.

6-Bromoisoquinolin-7-ol is a synthetic compound featuring two key functionalities on this core:

  • A Phenolic Hydroxyl Group (-OH) at position 7: This group can act as both a hydrogen bond donor and acceptor, critical for anchoring the molecule within a protein's binding pocket. It is also a classic feature of many antioxidant compounds.[4][5]

  • A Bromine Atom (-Br) at position 6: As a halogen, bromine can participate in halogen bonding, an increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity. It also significantly alters the electronic properties of the aromatic system and can serve as a synthetic handle for further chemical modification.

While direct biological studies on 6-Bromoisoquinolin-7-ol are not yet published, the activities of closely related analogs provide a strong basis for targeted investigation. For instance, 6-Bromo-7-fluoroisoquinolin-1-ol is a key intermediate in the synthesis of kinase inhibitors for cancer therapy, highlighting the potential of this scaffold in oncology.[2] Furthermore, the quinolinone derivative 7-Hydroxy-6-methoxyquinolin-2(1H)-one demonstrates significant antioxidant and anti-inflammatory properties.[4][5]

This guide, therefore, is built on a logical, evidence-based foundation to systematically de-orphan this promising molecule.

Investigation_Workflow cluster_0 Hypothesis Generation cluster_1 Primary Screening (In Vitro) cluster_2 Secondary Screening (Cell-Based) cluster_3 Mechanism of Action (MoA) & Lead Optimization H1 Hypothesis 1: Kinase Inhibition P1 Enzymatic Assays (Kinases, AChE) H1->P1 Rationale: Kinase Scaffold H2 Hypothesis 2: Anti-inflammatory & Antioxidant P2 Radical Scavenging (DPPH, ABTS) H2->P2 Rationale: Phenolic -OH H3 Hypothesis 3: Neuroactivity H3->P1 Rationale: Isoquinoline Core S1 Cancer Cell Proliferation Assays P1->S1 S3 Neuroprotection Assays P1->S3 S2 LPS-Stimulated Macrophage Assays P2->S2 M1 Pathway Analysis (Western Blot) S1->M1 S2->M1 S3->M1 M2 Structure-Activity Relationship (SAR) M1->M2 M3 In Vivo Model Validation M2->M3

Caption: A hypothesis-driven workflow for evaluating 6-Bromoisoquinolin-7-ol.

Hypothesis 1: A Potential Kinase Inhibitor for Oncological Applications

Expertise & Causality: The isoquinoline core is a well-established hinge-binding motif for many protein kinases. The nitrogen atom at position 2 typically forms a critical hydrogen bond with the backbone amide of a conserved hinge residue in the ATP-binding pocket. The activity of 6-Bromo-7-fluoroisoquinolin-1-ol as a precursor for kinase inhibitors strongly supports this hypothesis.[2] We postulate that 6-Bromoisoquinolin-7-ol could function as an ATP-competitive inhibitor, with the bromine and hydroxyl groups providing additional interactions to enhance affinity and potentially confer selectivity.

Initial Validation: In Vitro Kinase Inhibition Profiling

The first step is to screen the compound against a panel of commercially available kinases. A broad panel is recommended, followed by a focused investigation on promising hits. Cyclin-dependent kinases (CDKs) are a logical starting point given their role in cell cycle progression and the success of other small molecule inhibitors.[6]

Experimental Protocol: CDK2/Cyclin A Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity. Inhibition is quantified by the reduction in ADP produced.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer: 20 ng/µL CDK2/Cyclin A enzyme and 1.0 µg/µL Histone H1 substrate.

    • Prepare serial dilutions of 6-Bromoisoquinolin-7-ol in DMSO, then dilute into the reaction buffer to create 2X compound solutions (e.g., from 200 µM down to 1 nM). Staurosporine is used as a positive control inhibitor.

    • Prepare ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of 2X compound solution (or control) to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader (e.g., GloMax®).

  • Data Analysis:

    • Normalize the data using "no inhibitor" (high signal) and "positive control inhibitor" (low signal) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation: Hypothetical Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
6-Bromoisoquinolin-7-olCDK2/Cyclin A85
6-Bromoisoquinolin-7-olCDK4/Cyclin D1350
6-Bromoisoquinolin-7-olVEGFR2> 10,000
Staurosporine (Control)CDK2/Cyclin A5

Trustworthiness & Interpretation: An IC₅₀ value below 1 µM is generally considered a promising hit. The hypothetical data above suggests that 6-Bromoisoquinolin-7-ol is a potent and somewhat selective inhibitor of CDK2 over CDK4 and is inactive against VEGFR2. This selectivity is a critical attribute for a modern therapeutic, as it can reduce off-target toxicity.

Kinase_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase Entry CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 activates transcription DNA_Synth DNA Synthesis CyclinE_CDK2->DNA_Synth Inhibitor 6-Bromoisoquinolin-7-ol Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Potential mechanism of action via CDK2 inhibition to halt cell cycle progression.

Hypothesis 2: An Agent for Mitigating Inflammation and Oxidative Stress

Expertise & Causality: The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. The anti-inflammatory activity of many natural products, including isoquinoline alkaloids, is often linked to their ability to modulate key signaling pathways like NF-κB and inhibit the production of pro-inflammatory mediators.[1][7][8] The structure of 6-Bromoisoquinolin-7-ol is analogous to other phenolic compounds with proven efficacy in these areas.[4][5]

Initial Validation: In Vitro Antioxidant and Anti-inflammatory Assays

A dual approach is required: first, to confirm direct radical-scavenging ability, and second, to assess its effect in a cellular model of inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol uses the Griess assay to measure nitrite, a stable breakdown product of NO, in cell culture supernatant.

  • Cell Culture and Plating:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells for 1 hour with various concentrations of 6-Bromoisoquinolin-7-ol (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

    • After pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Leave one set of wells unstimulated as a negative control.

    • Self-Validating Step: Concurrently, run a cell viability assay (e.g., MTT or PrestoBlue™) with identical compound concentrations to ensure that any observed reduction in NO is not due to cytotoxicity.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Data Presentation: Hypothetical Anti-inflammatory and Cytotoxicity Data

Compound Conc. (µM)NO Production (% of LPS Control)Cell Viability (%)
0 (LPS only)100100
192101
56599
104198
252395
501568

Trustworthiness & Interpretation: The ideal compound will show a dose-dependent reduction in NO production without a corresponding decrease in cell viability. In the hypothetical data, 6-Bromoisoquinolin-7-ol is an effective inhibitor of NO production up to 25 µM. The drop in viability at 50 µM indicates that the effect at this concentration may be confounded by cytotoxicity, defining a therapeutic window for further experiments.

Conclusion and Strategic Outlook

This guide outlines a rigorous, hypothesis-driven strategy to characterize the biological potential of 6-Bromoisoquinolin-7-ol. By leveraging structure-activity relationships from related compounds, we have prioritized three high-probability therapeutic areas: oncology (via kinase inhibition), inflammatory diseases, and neurodegenerative disorders. The provided protocols are robust, include self-validating steps, and are designed to generate clear, interpretable data that can confidently guide a drug discovery program.

Positive results from these initial screens would warrant a deeper investigation into the mechanism of action, including target identification, pathway analysis using techniques like Western blotting, and in vivo studies in relevant disease models. The synthetic tractability of the 6-Bromoisoquinolin-7-ol scaffold also presents significant opportunities for medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties. This molecule represents a promising starting point for the development of a novel therapeutic agent.

References

  • MySkinRecipes. (n.d.). 6-Bromo-7-fluoroisoquinolin-1-ol. Retrieved from [Link]

  • MDPI. (2023). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Retrieved from [Link]

  • MDPI. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • MDPI. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoisoquinolin-1-ol. Retrieved from [Link]

  • ResearchGate. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • PubMed. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of 6-Bromoisoquinolin-7-ol for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 6-Bromoisoquinolin-7-ol, a key intermediate in pharmaceutical research and drug development. Recognizing the compound's unique chemical properties, this document is intended for researchers, scientists, and professionals in the drug development field. The following sections detail the potential hazards, necessary protective measures, and emergency procedures to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][6][7][8][9]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3][4][5][6][8][9]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][8][9]

The presence of the bromine atom and the isoquinoline scaffold are the primary drivers of this toxicological profile. The electron-withdrawing nature of the bromine atom can enhance the reactivity of the molecule, while the heterocyclic ring system can interact with biological macromolecules.

GHS Hazard Summary for Structurally Related Compounds
Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning[Image of GHS07 Exclamation Mark]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning[Image of GHS07 Exclamation Mark]
Serious Eye Damage/IrritationCategory 1/2AH318: Causes serious eye damage / H319: Causes serious eye irritationDanger/Warning[Image of GHS05 Corrosion] / [Image of GHS07 Exclamation Mark]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning[Image of GHS07 Exclamation Mark]

This table is a composite based on data for 6-Bromo-1(2H)-isoquinolinone, 7-Bromoisoquinolin-1-ol, and other related bromoisoquinoline derivatives.[1][2][3]

Engineering and Administrative Controls: The First Line of Defense

To mitigate the risks associated with handling 6-Bromoisoquinolin-7-ol, a multi-layered approach to safety is essential. Engineering and administrative controls are paramount in minimizing exposure.

Engineering Controls:

  • Ventilation: All handling of 6-Bromoisoquinolin-7-ol, especially the solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] This is critical to prevent the inhalation of any dust or aerosols.

  • Dedicated Workspace: If possible, designate a specific area within the laboratory for working with this and other potent compounds to prevent cross-contamination.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving 6-Bromoisoquinolin-7-ol. These should cover weighing, dissolution, reaction setup, and waste disposal.

  • Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound before commencing any work.[12]

  • Restricted Access: Access to areas where 6-Bromoisoquinolin-7-ol is stored and handled should be limited to authorized personnel.

Risk Assessment and Control Workflow

cluster_assessment Risk Assessment cluster_controls Hierarchy of Controls Identify Hazards Identify Hazards Evaluate Risks Evaluate Risks Identify Hazards->Evaluate Risks Analyze likelihood & severity Determine Control Measures Determine Control Measures Evaluate Risks->Determine Control Measures Prioritize risks Engineering Controls Engineering Controls Determine Control Measures->Engineering Controls Implement first Administrative Controls Administrative Controls Determine Control Measures->Administrative Controls Supplement with PPE PPE Determine Control Measures->PPE As a final barrier Elimination Elimination Substitution Substitution

Caption: Workflow for risk assessment and implementation of control measures.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory when handling 6-Bromoisoquinolin-7-ol to prevent dermal, ocular, and respiratory exposure.[10][13]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[10] A face shield should also be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[10] Double-gloving is recommended, especially for prolonged handling.

    • Lab Coat: A clean, buttoned lab coat with long sleeves is essential to protect street clothing and skin.[14]

  • Respiratory Protection: For procedures that may generate significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

PPE Selection Logic

cluster_ppe Personal Protective Equipment (PPE) Selection cluster_conditions Assessment of Handling Conditions cluster_additional_ppe Additional PPE Required start Handling 6-Bromoisoquinolin-7-ol ppe_core Standard Lab Attire (Closed-toe shoes, long pants) Eye Protection (Safety Goggles) Hand Protection (Nitrile Gloves) Body Protection (Lab Coat) start->ppe_core:f0 Always Required weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving large_scale Large-Scale Handling or Splash Potential start->large_scale respirator Respirator weighing->respirator If outside fume hood face_shield Face Shield dissolving->face_shield If splash risk exists large_scale->face_shield chem_apron Chemical Resistant Apron large_scale->chem_apron

Caption: Decision tree for selecting appropriate PPE based on the handling procedure.

Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the integrity of 6-Bromoisoquinolin-7-ol and ensuring laboratory safety.

Handling:

  • Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Dissolution: Add the solid to the solvent slowly and with stirring to avoid splashing.

  • General Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[1]

Storage:

  • Container: Store in a tightly closed, properly labeled container.[1][6]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][6]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][15]

Waste Disposal

All waste containing 6-Bromoisoquinolin-7-ol must be treated as hazardous waste.

  • Containers: Collect all waste in properly labeled, sealed containers.

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of it down the drain or in the regular trash.

Conclusion

6-Bromoisoquinolin-7-ol is a valuable compound in drug discovery and development. However, its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can handle this compound safely and effectively, ensuring a secure and productive research environment.

References

  • 6-Bromoquinoline - SAFETY DATA SHEET. (2024, February 23). Thermo Fisher Scientific. [Link]

  • 7-Bromoisoquinolin-1-ol | C9H6BrNO | CID 11276133 - PubChem. (n.d.). PubChem. [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.). [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.). [Link]

  • BROMINE BROMINE - Safety Handbook. (n.d.). ICL Group. [Link]

  • Balasubramaniyan, V. (2025). Practical Heterocyclic Chemistry: A Lab Manual for Syntheses of Heterocycles. Elsevier.
  • Practical Heterocyclic Chemistry - 1st Edition | Elsevier Shop. (n.d.). Elsevier. [Link]

  • Where can I find handling precautions to work with brominated flame retardants? (2016, January 12). ResearchGate. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019, June 4). National Institutes of Health. [Link]

  • Bromination safety - YouTube. (2024, June 7). YouTube. [Link]

  • Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]

  • 7-Bromoisoquinoline | C9H6BrN | CID 12257441 - PubChem. (n.d.). PubChem. [Link]

  • 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem. (n.d.). PubChem. [Link]

  • 6-Bromo-3-hydroxyisoquinoline | C9H6BrNO | CID 46739149 - PubChem. (n.d.). PubChem. [Link]

  • 6-Bromoisoquinoline | C9H6BrN | CID 313681 - PubChem. (n.d.). PubChem. [Link]

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Methodological & Application

6-Bromoisoquinolin-7-ol: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoquinoline Core in Drug Discovery

The isoquinoline framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The strategic incorporation of substituents onto this core allows for the fine-tuning of pharmacological properties, making it an invaluable template for the development of novel therapeutics. This guide focuses on a particularly promising, yet underexplored, derivative: 6-bromoisoquinolin-7-ol . This molecule offers two distinct and synthetically versatile functional groups—a bromine atom and a phenolic hydroxyl group—poised for selective modification. This dual functionality opens a gateway to a vast chemical space for the generation of diverse compound libraries, particularly in the pursuit of kinase inhibitors for oncology and other therapeutic areas.[2]

Physicochemical Properties and Strategic Advantages

The utility of 6-bromoisoquinolin-7-ol as a medicinal chemistry scaffold is rooted in the distinct reactivity of its key functional groups.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol Provides a good starting point for library synthesis, allowing for significant additions without exceeding favorable molecular weight ranges for oral bioavailability.
LogP 2.5Indicates moderate lipophilicity, a favorable starting point for developing drug candidates with good membrane permeability.
pKa (Phenolic OH) ~9-10The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for target binding. Its acidity allows for straightforward derivatization under basic conditions.
Reactivity of C6-Br Susceptible to cross-couplingThe bromine atom is a versatile handle for introducing a wide array of substituents via well-established palladium-catalyzed reactions.

The strategic placement of the bromine at the 6-position and the hydroxyl at the 7-position allows for directed and often orthogonal chemical modifications. The hydroxyl group can be readily alkylated or acylated, while the bromine atom serves as a prime site for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. This predictable reactivity is a significant asset in a drug discovery campaign, enabling the systematic exploration of structure-activity relationships (SAR).

Synthesis of the 6-Bromoisoquinolin-7-ol Scaffold

While a definitive, optimized synthesis for 6-bromoisoquinolin-7-ol is not extensively documented, established methods for isoquinoline synthesis provide a reliable blueprint. The Pomeranz-Fritsch reaction stands out as a highly plausible and adaptable route.[3]

Proposed Synthetic Pathway: Modified Pomeranz-Fritsch Reaction

This proposed synthesis commences with a commercially available or readily synthesized substituted benzaldehyde, such as 3-bromo-4-hydroxybenzaldehyde (or its protected form), and aminoacetaldehyde dimethyl acetal.

G cluster_synthesis Proposed Synthesis of 6-Bromoisoquinolin-7-ol Start 3-Bromo-4-hydroxybenzaldehyde (or protected analogue) Condensation Condensation (Schiff Base Formation) Start->Condensation Amine Aminoacetaldehyde dimethyl acetal Amine->Condensation Intermediate Benzalaminoacetal Intermediate Condensation->Intermediate Cyclization Acid-Catalyzed Cyclization (e.g., H₂SO₄, PPA) Intermediate->Cyclization Deprotection Deprotection (if necessary) Cyclization->Deprotection Product 6-Bromoisoquinolin-7-ol Deprotection->Product

Caption: Proposed Pomeranz-Fritsch synthesis of 6-bromoisoquinolin-7-ol.

Experimental Protocol: Pomeranz-Fritsch Synthesis (Inferred)

Materials:

  • 3-Bromo-4-methoxybenzaldehyde (as a protected starting material)

  • Aminoacetaldehyde dimethyl acetal

  • Concentrated Sulfuric Acid

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve 3-bromo-4-methoxybenzaldehyde (1.0 eq) in methanol. Add aminoacetaldehyde dimethyl acetal (1.2 eq) dropwise at room temperature. Stir the mixture for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Solvent Removal: Remove the methanol under reduced pressure to obtain the crude benzalaminoacetal intermediate.

  • Cyclization: Carefully add the crude intermediate to a flask containing concentrated sulfuric acid (10-20 eq) at 0 °C. Allow the reaction to slowly warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice. Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-bromo-7-methoxyisoquinoline.

  • Demethylation: The final deprotection step to yield the phenolic hydroxyl group can be achieved using standard reagents such as boron tribromide (BBr₃) in DCM at low temperatures.

Rationale for Experimental Choices:

  • The use of a protected hydroxyl group (e.g., methoxy) on the starting benzaldehyde is crucial to prevent unwanted side reactions under the strongly acidic conditions of the cyclization step.[4]

  • Concentrated sulfuric acid serves as both the catalyst and the solvent for the intramolecular electrophilic aromatic substitution that forms the isoquinoline ring.[5]

  • Careful temperature control during the addition to sulfuric acid and subsequent heating is necessary to manage the exothermic nature of the reaction and prevent degradation of the product.

Protocols for Derivatization: Unlocking the Chemical Space

The true power of 6-bromoisoquinolin-7-ol lies in its capacity for selective derivatization at two key positions.

Workflow for Library Synthesis

G cluster_workflow Library Synthesis Workflow Scaffold 6-Bromoisoquinolin-7-ol Deriv_O O-Alkylation / O-Acylation (Position 7) Scaffold->Deriv_O Deriv_Br Pd-Catalyzed Cross-Coupling (Position 6) Scaffold->Deriv_Br Intermediate_O 7-O-Substituted- 6-bromoisoquinoline Deriv_O->Intermediate_O Final_Products_B Diverse Library B Deriv_O->Final_Products_B Intermediate_Br 6-Substituted- isoquinolin-7-ol Deriv_Br->Intermediate_Br Final_Products_A Diverse Library A Deriv_Br->Final_Products_A Intermediate_O->Deriv_Br Intermediate_Br->Deriv_O

Caption: Orthogonal derivatization strategy for 6-bromoisoquinolin-7-ol.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 6-Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties.[6]

Materials:

  • 6-Bromoisoquinolin-7-ol

  • Aryl or heteroaryl boronic acid/ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a reaction vessel, add 6-bromoisoquinolin-7-ol (1.0 eq), the boronic acid/ester, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Choices:

  • The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

  • The base is required to activate the boronic acid for the transmetalation step.[7]

  • Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.

Protocol 2: Buchwald-Hartwig Amination at the 6-Position

This reaction is a powerful tool for constructing carbon-nitrogen bonds, enabling the introduction of primary and secondary amines.[8][9]

Materials:

  • 6-Bromoisoquinolin-7-ol

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the palladium precatalyst and the ligand in the solvent and stir for 10 minutes.

  • Add 6-bromoisoquinolin-7-ol, the amine, and the base.

  • Heat the mixture to 90-110 °C for 8-24 hours, monitoring by TLC.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Self-Validating System:

  • The choice of ligand is crucial and often requires screening to optimize the reaction for a specific amine substrate. Bulky, electron-rich phosphine ligands are generally effective.[10] The progress of the reaction can be meticulously followed by TLC or LC-MS to ensure the consumption of the starting material and the formation of the desired product.

Protocol 3: O-Alkylation of the 7-Hydroxyl Group

Standard Williamson ether synthesis conditions can be applied to introduce a variety of alkyl groups at the 7-position.

Materials:

  • 6-Bromoisoquinolin-7-ol

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq)

  • Solvent (e.g., acetone or DMF)

Procedure:

  • Dissolve 6-bromoisoquinolin-7-ol in the chosen solvent.

  • Add the base and stir for 15 minutes at room temperature.

  • Add the alkyl halide and continue stirring at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Redissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition

The isoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] Many approved kinase inhibitors feature a hinge-binding moiety, and the nitrogen atom of the isoquinoline ring can serve this purpose. Derivatives of 6-bromoisoquinolin-7-ol are particularly promising for targeting kinases implicated in cancer and other diseases.

Targeting ROCK and IGF-1R Kinases
  • Rho-associated coiled-coil containing protein kinase (ROCK): The isoquinoline core is a known hinge-binding motif for ROCK inhibitors.[11][12] The 7-hydroxyl group of the scaffold can be derivatized to interact with the solvent-exposed region of the ATP-binding pocket, while modifications at the 6-position can be used to enhance selectivity and improve pharmacokinetic properties.

  • Insulin-like growth factor 1 receptor (IGF-1R): IGF-1R is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, making it a key target in oncology.[4] Styrylquinoline derivatives have shown potential as IGF1R inhibitors.[13] The 6-bromo position of our scaffold provides a direct route to synthesize such styryl derivatives via a Heck or Suzuki coupling.

Illustrative Drug Design Strategy

G cluster_design Kinase Inhibitor Design Strategy Scaffold 6-Bromoisoquinolin-7-ol Hinge Isoquinoline Nitrogen (Hinge Binding) Scaffold->Hinge Solvent_Front 7-OH Derivatization (Solvent Front Interaction) Scaffold->Solvent_Front Selectivity_Pocket 6-Position Derivatization (Selectivity Pocket) Scaffold->Selectivity_Pocket Lead_Candidate Potent & Selective Kinase Inhibitor Hinge->Lead_Candidate Solvent_Front->Lead_Candidate Selectivity_Pocket->Lead_Candidate

Sources

Application Notes and Protocols for the Large-Scale Synthesis and Process Development of 6-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable process for the synthesis of 6-Bromoisoquinolin-7-ol, a key intermediate in the development of novel therapeutics. Addressing the needs of researchers, scientists, and drug development professionals, this document provides not only a step-by-step protocol but also delves into the underlying chemical principles, process optimization considerations, and critical safety measures. By offering a self-validating system of protocols and citing authoritative sources, this guide aims to empower chemists and engineers to confidently and efficiently produce this valuable compound on a large scale.

Introduction: The Significance of 6-Bromoisoquinolin-7-ol in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted introduction of functional groups, such as a bromine atom and a hydroxyl group, at specific positions on the isoquinoline ring system can profoundly influence the pharmacological properties of the resulting molecules. 6-Bromoisoquinolin-7-ol, in particular, serves as a versatile building block, enabling further functionalization through cross-coupling reactions at the bromine-bearing position and derivatization of the hydroxyl group. This strategic placement of reactive handles makes it a sought-after intermediate for the synthesis of kinase inhibitors, among other therapeutic agents. The development of a scalable and efficient synthesis is therefore of paramount importance to facilitate drug discovery and development programs.

Synthetic Strategy: A Two-Step Approach

The large-scale synthesis of 6-Bromoisoquinolin-7-ol is most effectively achieved through a two-step process, commencing with the preparation of the precursor, isoquinolin-7-ol, followed by a regioselective bromination.

Diagram of the Overall Synthetic Workflow:

Synthetic_Workflow Isoquinoline Isoquinoline Isoquinolin-7-ol Isoquinolin-7-ol Isoquinoline->Isoquinolin-7-ol Hydroxylation 6-Bromoisoquinolin-7-ol 6-Bromoisoquinolin-7-ol Isoquinolin-7-ol->6-Bromoisoquinolin-7-ol Bromination

Caption: Overall synthetic workflow for 6-Bromoisoquinolin-7-ol.

Step 1: Synthesis of Isoquinolin-7-ol

The synthesis of isoquinolin-7-ol can be approached through various established methods for constructing the isoquinoline core, followed by functional group manipulation to introduce the hydroxyl group at the 7-position.[1] One common strategy involves the Bischler-Napieralski or Pictet-Spengler reaction, followed by appropriate oxidation or demethylation steps if a methoxy precursor is used.[2] For the purpose of this guide, we will assume the availability of isoquinoline as a starting material, which can then be hydroxylated. Direct hydroxylation of isoquinolines can be challenging due to regioselectivity issues, but enzymatic approaches or multi-step chemical transformations can be employed.[3][4]

Step 2: Regioselective Bromination of Isoquinolin-7-ol

The introduction of a bromine atom at the 6-position of isoquinolin-7-ol is achieved through electrophilic aromatic substitution. The hydroxyl group at the 7-position is an activating, ortho-, para-directing group. Therefore, direct bromination will favor substitution at the ortho-positions (6 and 8). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation on a large scale due to its solid nature, which makes it easier and safer to handle compared to liquid bromine.[5] The reaction is typically carried out in a suitable solvent, such as chloroform or acetic acid.

Diagram of the Bromination Reaction Mechanism:

Bromination_Mechanism cluster_0 Electrophilic Aromatic Substitution Isoquinolin-7-ol Isoquinolin-7-ol Intermediate Wheland Intermediate Isoquinolin-7-ol->Intermediate + Br+ NBS NBS Product 6-Bromoisoquinolin-7-ol Intermediate->Product - H+ Succinimide Succinimide

Caption: Simplified mechanism of electrophilic bromination.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Isoquinolin-7-ol≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Major Chemical SupplierRecrystallize from water if colored.[6]
Acetic AcidGlacial, ACS GradeMajor Chemical Supplier
Dichloromethane (DCM)ACS GradeMajor Chemical Supplier
Sodium Bicarbonate (NaHCO₃)ACS GradeMajor Chemical Supplier
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeMajor Chemical Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor Chemical Supplier
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography.
Ethyl AcetateHPLC GradeMajor Chemical SupplierFor chromatography.
HexanesHPLC GradeMajor Chemical SupplierFor chromatography.
Protocol for the Synthesis of 6-Bromoisoquinolin-7-ol

Safety First: This reaction should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. N-Bromosuccinimide is an irritant and should be handled with care.[7]

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add isoquinolin-7-ol (145 g, 1.0 mol) and glacial acetic acid (1 L).

  • Dissolution: Stir the mixture at room temperature until the isoquinolin-7-ol is completely dissolved.

  • Reagent Addition: In a separate beaker, dissolve N-Bromosuccinimide (187 g, 1.05 mol, 1.05 eq.) in glacial acetic acid (500 mL). Transfer this solution to the dropping funnel.

  • Bromination: Cool the reaction mixture in the flask to 0-5 °C using an ice bath. Begin the dropwise addition of the NBS solution from the dropping funnel to the stirred solution of isoquinolin-7-ol. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. The addition should take approximately 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a 10 L beaker containing ice-water (5 L) with vigorous stirring. A precipitate will form.

  • Work-up:

    • Filter the precipitate using a Büchner funnel and wash the solid with cold water (3 x 500 mL) until the filtrate is neutral.

    • To remove any unreacted bromine, wash the solid with a 10% aqueous solution of sodium thiosulfate (2 x 250 mL).[8]

    • Finally, wash the solid with a saturated aqueous solution of sodium bicarbonate (2 x 250 mL) to neutralize any remaining acid.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification Protocol
  • Recrystallization: The crude 6-Bromoisoquinolin-7-ol can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

Data Presentation and Characterization

Expected Yield and Purity
StepProductTypical YieldTypical Purity (by HPLC)
BrominationCrude 6-Bromoisoquinolin-7-ol85-95%>90%
PurificationPurified 6-Bromoisoquinolin-7-ol70-85% (overall)>98%
Analytical Characterization

The identity and purity of the synthesized 6-Bromoisoquinolin-7-ol should be confirmed by a combination of analytical techniques.

Table of Expected Analytical Data:

TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shifts (δ)Aromatic protons in the range of 7.0-9.0 ppm. Specific shifts will depend on the solvent used.[9]
¹³C NMR Chemical Shifts (δ)Aromatic carbons typically appear between 110-150 ppm.[10]
Mass Spectrometry Molecular Ion (m/z)[M+H]⁺: 223.97 (for ⁷⁹Br) and 225.97 (for ⁸¹Br) in an approximate 1:1 ratio.[11]
HPLC (RP) Purity>98%
Melting Point RangeTo be determined experimentally.

Detailed Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of 6-Bromoisoquinolin-7-ol.

    • Methodology: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the product.

    • Methodology: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak.[11]

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the final product.

    • Methodology:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is a common starting point.[7]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

      • Purity Calculation: The purity is determined by the area percentage of the main peak.

Process Development and Scale-Up Considerations

Scaling up the synthesis of 6-Bromoisoquinolin-7-ol requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Diagram of Key Scale-Up Considerations:

Scale_Up Process_Safety Process Safety Reaction_Kinetics Reaction Kinetics & Heat Transfer Process_Safety->Reaction_Kinetics Exotherm Control Workup_Purification Work-up & Purification Process_Safety->Workup_Purification Safe Handling of Solids Reaction_Kinetics->Workup_Purification Impurity Profile Waste_Management Waste Management Workup_Purification->Waste_Management Solvent Recovery

Caption: Interconnected considerations for process scale-up.

  • Process Safety:

    • Exothermicity: The bromination reaction with NBS is exothermic.[12] On a large scale, the rate of addition of the NBS solution must be carefully controlled to manage the heat generated and maintain the reaction temperature within the specified range. A reliable cooling system is essential.

    • NBS Handling: While safer than bromine, NBS is still a reactive and hazardous solid.[13] Dust generation during charging of the reactor should be minimized through the use of contained charging systems.

    • Solvent Choice: The use of chlorinated solvents like dichloromethane on a large scale is often discouraged due to environmental concerns. Alternative solvents should be investigated during process development. Acetic acid is a viable option, but its recovery and disposal need to be considered.

  • Reaction Kinetics and Optimization:

    • Stoichiometry: The stoichiometry of NBS should be carefully optimized. While a slight excess is used to ensure complete conversion of the starting material, a large excess can lead to the formation of di-brominated byproducts.

    • Temperature Control: Precise temperature control is crucial for regioselectivity and to minimize side reactions.

  • Work-up and Purification:

    • Filtration and Washing: On a large scale, filtration and washing of the precipitated product need to be efficient to remove impurities and residual reagents. The choice of filtration equipment (e.g., filter press, centrifuge) will depend on the scale of operation.

    • Crystallization: The development of a robust crystallization process is key to obtaining a product with high purity and consistent physical properties (e.g., crystal size and shape), which can impact downstream processing.

  • Waste Management:

    • The process generates waste streams containing acetic acid, succinimide, and inorganic salts. A comprehensive waste management plan should be developed to handle these streams in an environmentally responsible manner. Solvent recovery and recycling should be considered to improve the overall process economy.

Conclusion

The synthetic route and protocols outlined in this application note provide a solid foundation for the large-scale production of 6-Bromoisoquinolin-7-ol. By understanding the underlying chemistry, carefully controlling reaction parameters, and implementing robust safety procedures, researchers and production chemists can confidently synthesize this important building block for the advancement of pharmaceutical research and development. The principles and considerations discussed herein are intended to serve as a practical guide for process optimization and successful scale-up.

References

  • PubChem. 7-Bromoisoquinolin-1-ol. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

  • University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. [Link]

  • Wiriyachitra, P., & Cava, M. P. (1976). Aromatic hydroxylation of some isoquinoline-type alkaloids. The Journal of Organic Chemistry, 41(19), 3247–3249. [Link]

  • ResearchGate. A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Scientific Update. A Dangerous Bromance. [Link]

  • ResearchGate. meta‐Hydroxylation of Pyridines, Quinolines, and Isoquinolines Using Dearomatized Intermediates. [Link]

  • Google Patents.
  • ResearchGate. How to do workup after doing bromination with NBS? [Link]

  • Der Pharma Chemica. RP-HPLC method development and validation for simultaneous estimation of bromhexine and ciprofloxacin in tablet dosage form. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • N-Bromosuccinimide - Wikipedia. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • ResearchGate. Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. [Link]

  • Chen, Y., et al. (2022). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Organic & Biomolecular Chemistry, 20(13), 2633-2644. [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ACS Publications. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • Experimental Methods 1. Bromination Methods. [Link]

  • National Institutes of Health. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • National Institutes of Health. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. [Link]

  • DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

  • PubMed. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Google Patents.
  • YouTube. recrystallization & purification of N-bromosuccinimide. [Link]

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Troubleshooting & Optimization

Optimization of reaction conditions for 6-Bromoisoquinolin-7-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromoisoquinolin-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of substituted isoquinolines. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis, focusing on optimizing reaction conditions and overcoming common experimental hurdles. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

Introduction: The Synthetic Challenge

6-Bromoisoquinolin-7-ol is a valuable heterocyclic scaffold for drug discovery. Its synthesis, however, presents a distinct set of challenges primarily due to the competing electronic effects of the bromo and hydroxyl substituents and the sensitivity of the phenolic group to the strong acidic conditions often employed in classical isoquinoline syntheses. This guide will explore robust strategies to achieve this target compound efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 6-Bromoisoquinolin-7-ol?

There are two principal retrosynthetic approaches to consider, each with its own merits and drawbacks.

  • Strategy A: Direct Cyclization with Pre-installed Substituents. This approach involves constructing the isoquinoline ring from a benzaldehyde precursor that already contains the bromo and hydroxyl (or a protected hydroxyl) groups. The Pomeranz-Fritsch reaction is the most common method for this type of transformation.[1]

  • Strategy B: Post-Cyclization Functionalization. This strategy involves first synthesizing a more stable precursor, such as 6-bromo-7-methoxyisoquinoline, and then performing a demethylation reaction in the final step to reveal the free hydroxyl group.

The choice between these strategies depends on the stability of the starting materials and intermediates to the required reaction conditions. Strategy B is often preferred as it avoids exposing the sensitive free phenol to harsh acidic cyclization conditions, which can lead to degradation and low yields.

G cluster_0 Retrosynthetic Strategies cluster_A Strategy A: Direct Cyclization cluster_B Strategy B: Post-Functionalization Target 6-Bromoisoquinolin-7-ol A_Inter Pomeranz-Fritsch Reaction Target->A_Inter B_Inter1 Demethylation Target->B_Inter1 A_SM 4-Bromo-3-hydroxybenzaldehyde (or protected analogue) A_Inter->A_SM B_Inter2 6-Bromo-7-methoxyisoquinoline B_Inter1->B_Inter2 B_Inter3 Pomeranz-Fritsch Reaction B_SM 4-Bromo-3-methoxybenzaldehyde B_Inter3->B_SM G cluster_workflow Recommended Synthetic Workflow start Start: 4-Bromo-3-methoxybenzaldehyde + Aminoacetaldehyde dimethyl acetal step1 Step 1: Schiff Base Formation Reagents: Toluene Conditions: Reflux w/ Dean-Stark start->step1 step2 Step 2: Isolation Action: Concentrate under vacuum step1->step2 step3 Intermediate: Crude Benzalaminoacetal step2->step3 step4 Step 3: Cyclization Reagents: Polyphosphoric Acid (PPA) Conditions: 100-120°C, 2-4h step3->step4 step5 Step 4: Workup Action: Quench with ice, basify with NaOH, extract with EtOAc step4->step5 step6 Intermediate: 6-Bromo-7-methoxyisoquinoline step5->step6 step7 Step 5: Demethylation Reagents: BBr3 in DCM Conditions: -78°C to RT step6->step7 step8 Step 6: Workup & Purification Action: Quench with MeOH, wash, purify by column chromatography step7->step8 end Final Product: 6-Bromoisoquinolin-7-ol step8->end

Sources

Troubleshooting low yield in the synthesis of isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isoquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. My aim is to provide not just procedural solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.

Part 1: Troubleshooting Guide for Low Yields

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of isoquinolines.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1][2] However, yields can be hampered by both substrate electronics and side reactions.

Question: My Bischler-Napieralski reaction is giving a very low yield, and I suspect my starting material is the issue. What should I consider?

Answer: The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring of the β-arylethylamide.

  • Causality: This reaction is an intramolecular electrophilic aromatic substitution.[1] Therefore, the aromatic ring must be sufficiently nucleophilic to attack the intermediate electrophile (a nitrilium ion or a related species).[1][2]

  • Troubleshooting:

    • Electron-Donating Groups (EDGs): The presence of EDGs (e.g., alkoxy, alkyl groups) on the aromatic ring will activate it towards electrophilic attack and generally lead to higher yields under milder conditions.[3][4]

    • Electron-Withdrawing Groups (EWGs): If your aromatic ring is substituted with EWGs (e.g., nitro, cyano, halo groups), the reaction will be significantly more difficult. In such cases, more forcing conditions are necessary. Consider using a stronger dehydrating agent such as phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃).[3][4]

Question: I am observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. How can I suppress this?

Answer: The formation of a styrene derivative is likely due to a retro-Ritter reaction, a common side reaction in this synthesis.[4][5]

  • Causality: The nitrilium ion intermediate in the Bischler-Napieralski reaction can, instead of being attacked by the aromatic ring, fragment to form a stable carbocation and a nitrile. This carbocation then eliminates a proton to yield the styrene byproduct. This pathway is particularly favored if the resulting styrene is highly conjugated.[5]

  • Troubleshooting:

    • Solvent Choice: One effective strategy is to use the corresponding nitrile as the solvent for the reaction. By Le Chatelier's principle, this high concentration of nitrile will shift the equilibrium away from the retro-Ritter products and back towards the desired nitrilium ion intermediate.[4][5]

    • Alternative Reagents: A modern approach to circumvent this issue is to use oxalyl chloride or triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.[3][5] These reagents generate a highly reactive N-acyliminium ion intermediate, which is more susceptible to intramolecular cyclization and less prone to the retro-Ritter fragmentation.[5]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[6] The reaction's success hinges on the formation of an electrophilic iminium ion and its subsequent intramolecular capture.

Question: My Pictet-Spengler reaction is not proceeding, or the yield is very low. What are the critical parameters to check?

Answer: The key to a successful Pictet-Spengler reaction is the generation and cyclization of the iminium ion. Several factors can influence this delicate balance.

  • Causality: The reaction proceeds via the condensation of the amine and carbonyl compound to form an imine, which is then protonated to the more electrophilic iminium ion.[6][7] The nucleophilic aromatic ring then attacks this iminium ion to form the new ring.[7] If the aromatic ring is not sufficiently nucleophilic or the iminium ion is not electrophilic enough, the reaction will stall.

  • Troubleshooting:

    • pH Optimization: Acid catalysis is crucial for iminium ion formation.[6] However, excessive acidity can protonate the starting amine, rendering it non-nucleophilic for the initial condensation with the carbonyl. The optimal pH will depend on the specific substrates. For many systems, slightly acidic conditions (pH 4-6) are ideal. If your reaction is sluggish, consider carefully adjusting the pH.

    • Enhancing Electrophilicity: For less reactive systems (e.g., those with less nucleophilic aromatic rings), you can increase the electrophilicity of the intermediate. One powerful method is to perform an N-acylation of the initially formed imine to generate a highly electrophilic N-acyliminium ion. These intermediates can cyclize under much milder conditions and often give higher yields.[6][8]

    • Reaction Conditions: For unreactive substrates, increasing the temperature can help overcome the activation barrier for cyclization. However, be mindful of potential side reactions at higher temperatures.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[9][10]

Question: I am attempting a Pomeranz-Fritsch synthesis, but I am getting a complex mixture of products and a low yield of the desired isoquinoline. What could be going wrong?

Answer: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, and the stability of the key benzalaminoacetal intermediate is paramount.

  • Causality: The reaction involves two main stages: the formation of the benzalaminoacetal from a benzaldehyde and a 2,2-dialkoxyethylamine, followed by an acid-catalyzed cyclization and aromatization.[11][12][13] The harsh acidic conditions required for cyclization can also lead to decomposition of the starting materials and intermediates.

  • Troubleshooting:

    • Acid Strength and Type: The choice and concentration of the acid are critical. Concentrated sulfuric acid is traditionally used, but other acids like polyphosphoric acid (PPA) have also been employed.[14] It is often necessary to screen different acid catalysts and concentrations to find the optimal conditions for your specific substrate.

    • Stepwise vs. One-Pot: While often performed as a one-pot reaction, a two-step procedure where the benzalaminoacetal is first formed and isolated can sometimes provide better results.[11][12] This allows for purification of the intermediate and avoids exposing the initial starting materials to the harsh cyclization conditions.

    • Reaction Modifications: Consider using established modifications of the Pomeranz-Fritsch reaction that may be more robust for your system. The Schlittler-Muller modification, for instance, uses a benzylamine and a glyoxal acetal.[9]

Transition-Metal Catalyzed Isoquinoline Synthesis

Modern methods often employ transition metals, such as palladium, to construct the isoquinoline core, offering milder reaction conditions and broader substrate scope.[15][16]

Question: My palladium-catalyzed isoquinoline synthesis is giving a low yield. What are the common points of failure?

Answer: Low yields in transition-metal-catalyzed reactions can often be traced back to issues with the catalyst, ligands, or reaction conditions.

  • Causality: These reactions proceed through a catalytic cycle involving steps like C-H activation, migratory insertion, and reductive elimination.[15] Each step can be influenced by various factors.

  • Troubleshooting:

    • Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂) and the ligand are critical.[15] Bulky, electron-rich phosphine ligands like XantPhos can improve catalyst stability and activity.[17] The ligand can influence both the rate and selectivity of the reaction.[18]

    • Oxidant: Many of these reactions require an oxidant to regenerate the active catalyst. Silver salts (e.g., Ag₂CO₃, AgOAc) are commonly used.[15] Ensure the oxidant is fresh and used in the correct stoichiometry.

    • Temperature Control: While heating is often necessary, excessive temperatures can lead to the decomposition of starting materials or the catalyst.[15] It is crucial to carefully control the reaction temperature.

    • Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvents, or by side reactions.[19] Ensuring the purity of all reagents and using degassed solvents can help mitigate catalyst deactivation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best synthetic route for my target isoquinoline derivative?

A1: The choice of synthetic route depends on several factors:

  • Substitution Pattern: The desired substitution pattern on the isoquinoline core will often dictate the most suitable starting materials and, consequently, the best synthetic method.

  • Starting Material Availability: Consider the commercial availability and ease of synthesis of the required precursors.

  • Reaction Conditions: Some classical methods require harsh conditions that may not be compatible with sensitive functional groups on your molecule. In such cases, modern transition-metal-catalyzed methods might be more appropriate.

  • Stereochemistry: If your target molecule contains stereocenters, you may need to employ an asymmetric synthesis, such as an enantioselective Pictet-Spengler reaction.

Q2: What are some general tips for improving yields in isoquinoline synthesis?

A2:

  • Purity of Reagents: Always use pure, dry solvents and reagents. Water can interfere with many of the dehydrating agents and organometallic catalysts used.

  • Inert Atmosphere: For reactions involving sensitive reagents, such as organometallics or certain catalysts, maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial to prevent degradation.

  • Systematic Optimization: If you are experiencing low yields, systematically optimize the reaction parameters, including temperature, reaction time, solvent, and catalyst/reagent loading. A Design of Experiments (DoE) approach can be very effective here.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of your reaction. This will help you determine the optimal reaction time and identify the formation of any byproducts.

Q3: Are there any "green" or more environmentally friendly methods for isoquinoline synthesis?

A3: Yes, the development of greener synthetic methods is an active area of research. This includes:

  • Catalysis: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste. Transition-metal catalysis is a prime example.

  • Alternative Solvents: The use of safer, more environmentally benign solvents is being explored.

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with less energy consumption.

Part 3: Visualizations and Protocols

Troubleshooting Workflow for Low Yield in Bischler-Napieralski Reaction

Bischler_Napieralski_Troubleshooting start Low Yield in Bischler-Napieralski Reaction check_substrate Analyze Substrate Electronics start->check_substrate ewg Electron-Withdrawing Groups Present? check_substrate->ewg Yes edg Electron-Donating Groups Present check_substrate->edg No stronger_reagent Use Stronger Dehydrating Agent (e.g., P₂O₅ in refluxing POCl₃) ewg->stronger_reagent check_byproducts Check for Styrene Byproduct (Retro-Ritter) stronger_reagent->check_byproducts edg->check_byproducts no_byproduct Optimize Reaction Conditions (Temp, Time, Solvent) check_byproducts->no_byproduct No byproduct_present Suppress Retro-Ritter check_byproducts->byproduct_present Yes end Improved Yield no_byproduct->end nitrile_solvent Use Nitrile as Solvent byproduct_present->nitrile_solvent oxalyl_chloride Use Oxalyl Chloride / Tf₂O byproduct_present->oxalyl_chloride nitrile_solvent->end oxalyl_chloride->end

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

Experimental Protocol: General Procedure for a Bischler-Napieralski Reaction using POCl₃
  • To a solution of the β-arylethylamide (1.0 eq) in a suitable dry solvent (e.g., acetonitrile or toluene, 0.1-0.5 M), add phosphorus oxychloride (POCl₃, 2.0-5.0 eq) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or NaOH solution) to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 3,4-dihydroisoquinoline.

Note: This is a general procedure and may require optimization for specific substrates.

References

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017). Stanford University. Retrieved January 26, 2026, from [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved January 26, 2026, from [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Bischler-Napieralski Reaction. (2025). J&K Scientific LLC. Retrieved January 26, 2026, from [Link]

  • Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Bischler napieralski reaction. (n.d.). Slideshare. Retrieved January 26, 2026, from [Link]

  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Structural and functional insights into the iminium ion intermediate in AsKslB-mediated Pictet-Spengler reaction. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Retrieved January 26, 2026, from [Link]

  • Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. (2019). Organic Letters. Retrieved January 26, 2026, from [Link]

  • Structural and functional insights into the iminium ion intermediate in AsKslB-mediated Pictet-Spengler reaction. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Retrieved January 26, 2026, from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 26, 2026, from [Link]

  • Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. (n.d.). Sci-Hub. Retrieved January 26, 2026, from [Link]

  • Pictet-Spengler Reaction. (n.d.). NROChemistry. Retrieved January 26, 2026, from [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • Pomeranz-Fritsch Reaction. (2025). Organic Chemistry Reaction. Retrieved January 26, 2026, from [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. (2019). YouTube. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Refining Purification Methods for 6-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-Bromoisoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this versatile heterocyclic compound. My approach is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Part 1: Foundational Knowledge - Understanding Your Compound

A successful purification begins with a deep understanding of the molecule's characteristics. 6-Bromoisoquinolin-7-ol is an amphoteric compound, meaning it possesses both acidic and basic properties, which is a key leverage point in its purification.

Q1: What are the key chemical properties of 6-Bromoisoquinolin-7-ol that influence its purification?

A1: The purification strategy for 6-Bromoisoquinolin-7-ol is dictated by its unique bifunctional structure: a weakly acidic phenolic hydroxyl group and a weakly basic isoquinoline nitrogen atom.

  • Amphoteric Nature: The phenolic -OH group is acidic and will be deprotonated by a moderately strong base (e.g., NaOH, Na₂CO₃) to form a water-soluble phenoxide salt. The nitrogen atom in the isoquinoline ring is basic and can be protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt. This duality is the cornerstone of using acid-base extraction for purification[1][2].

  • Solubility: The molecule has a rigid, aromatic core, lending it good solubility in many organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols. However, the polar -OH and nitrogen groups allow for some solubility in polar protic solvents. Its solubility is poor in non-polar solvents like hexanes and in water when in its neutral form.

  • Potential for Strong Adsorption: The basic nitrogen can interact strongly with the acidic silanol groups on standard silica gel, which can lead to tailing or streaking during column chromatography. The phenolic hydroxyl can also participate in hydrogen bonding with the stationary phase.

Table 1: Physicochemical Properties of 6-Bromoisoquinolin-7-ol

PropertyValueSourceSignificance for Purification
Molecular FormulaC₉H₆BrNO[3]---
Molecular Weight~224.06 g/mol [3]Affects diffusion and elution rates.
AppearanceExpected to be a solid at room temperature.[4]Suitable for recrystallization.
pKa (Phenolic -OH)Estimated ~9-10(Typical phenol)Deprotonated by bases like NaOH (pH > 11).
pKa (Conjugate Acid)Estimated ~5-6(Typical isoquinoline)Protonated by acids like HCl (pH < 4).
Q2: What are the most likely impurities I'll encounter?

A2: Impurities are typically introduced from starting materials or formed as by-products during synthesis. Awareness of these possibilities is critical for designing an effective purification scheme.

  • Regioisomers: The synthesis of substituted isoquinolines, particularly through electrophilic substitution like bromination, can produce a mixture of isomers. For instance, direct bromination of an isoquinoline precursor can yield other brominated isomers that are difficult to separate due to their similar polarities and structures[5].

  • Unreacted Starting Materials: Depending on the synthetic route, leftover precursors may contaminate the crude product. For example, if synthesized from isoquinolin-7-ol, residual starting material might be present.

  • Related Halogenated Impurities: If the starting materials contain other halogenated analogues, these can carry through the synthesis. For instance, if a chloro-analogue was present in the initial materials, you might find a chloro-isoquinolinol impurity in your final product[6].

  • Degradation Products: Isoquinolines can be sensitive to strongly acidic or basic conditions, especially over prolonged periods or at elevated temperatures, which could lead to decomposition[7][8].

Part 2: Troubleshooting Common Purification Techniques

This section provides a question-and-answer guide to the most common purification methods and the specific challenges they present for 6-Bromoisoquinolin-7-ol.

Recrystallization Guide

Q3: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This usually happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound. Impurities can also suppress the melting point, exacerbating this issue.

Troubleshooting Steps:

  • Re-heat the Solution: Place the flask back on the heat source until the oil completely redissolves.

  • Add More Solvent: Add a small amount (1-5% of the total volume) of the hot solvent to slightly decrease the saturation level. This ensures the solution is not oversaturated upon initial cooling[9].

  • Ensure Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to slow down the rate of cooling. This gives the molecules time to align properly into a crystal lattice.

  • Scratch/Seed: Once the solution is at a temperature where crystallization is expected, gently scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Alternatively, add a tiny seed crystal of the pure compound[10].

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low yield is often a result of using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.

Troubleshooting Steps:

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.

  • Boil Off Excess Solvent: If you've added too much solvent, you can carefully boil some of it away under a fume hood to re-concentrate the solution[9].

  • Cool Thoroughly: Ensure the flask is cooled sufficiently. An ice-water bath can be used to maximize precipitation after initial slow cooling at room temperature.

  • Choose a Better Solvent System: The ideal solvent dissolves the compound well when hot but poorly when cold. You may need to screen for a better single solvent or use a binary solvent system (e.g., Methanol/Water, DCM/Hexane).

Column Chromatography Guide

Q5: I'm seeing poor separation (overlapping spots/peaks) on my silica gel column. How do I optimize my mobile phase?

A5: Poor separation means the polarity of your mobile phase is not optimal for differentiating your target compound from its impurities. The key is systematic optimization using Thin Layer Chromatography (TLC) before running the column.

Optimization Protocol:

  • Establish a Baseline: Run a TLC plate with a standard solvent system, such as 30% Ethyl Acetate in Hexane.

  • Target an R_f Value: Aim for an R_f (retention factor) of 0.25-0.35 for 6-Bromoisoquinolin-7-ol. This R_f value generally provides the best separation on a column.

  • Adjust Polarity:

    • If R_f is too low (<0.2): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase Ethyl Acetate).

    • If R_f is too high (>0.5): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., decrease Ethyl Acetate)[10].

  • Change Solvent Selectivity: If adjusting the ratio of one system (e.g., EtOAc/Hexane) doesn't resolve the spots, switch to a different solvent system with different chemical properties (e.g., Dichloromethane/Methanol)[10].

G cluster_TLC TLC Optimization cluster_Adjust Mobile Phase Adjustment cluster_Column Column Chromatography TLC Run TLC with initial solvent system (e.g., 30% EtOAc/Hexane) Rf_check Is Rf of target ~0.3? TLC->Rf_check Change_system Spots still not resolved? Change Solvent System (e.g., DCM/MeOH) TLC->Change_system Too_low Rf < 0.2 Increase Polarity (e.g., more EtOAc) Rf_check->Too_low No (Too Low) Too_high Rf > 0.5 Decrease Polarity (e.g., less EtOAc) Rf_check->Too_high No (Too High) Run_col Run Column with Optimized Eluent Rf_check->Run_col Yes Too_low->TLC Re-run TLC Too_high->TLC Re-run TLC Change_system->TLC

Caption: Workflow for optimizing column chromatography mobile phase.

Q6: My compound is streaking on the TLC plate and the column. What causes this and how can I prevent it?

A6: Streaking is often caused by the strong interaction between the basic nitrogen of your isoquinoline and the acidic silanol groups of the silica gel. This leads to slow, uneven elution.

Solutions:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or ammonia, to your eluent. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or a C18-functionalized (reverse-phase) silica.

  • Avoid Overloading: Applying too much sample to the TLC plate or column can also cause streaking. Ensure your sample is sufficiently diluted before loading.

Acid-Base Extraction Guide

Q7: How can I use acid-base extraction to purify 6-Bromoisoquinolin-7-ol?

A7: This is a powerful technique that exploits the compound's amphoteric nature to separate it from neutral, acidic, or basic impurities. The general principle is to convert your target compound into a water-soluble salt, wash away organic-soluble impurities, and then regenerate the neutral compound for extraction back into an organic solvent[11].

Protocol 1: Extraction as an Acidic Phenol This method is ideal for removing neutral and basic impurities.

  • Dissolve: Dissolve the crude product in an organic solvent like Ethyl Acetate or DCM.

  • Basify: Extract the organic layer with an aqueous base (e.g., 1M NaOH or 1M Na₂CO₃). The 6-Bromoisoquinolin-7-ol will deprotonate at the hydroxyl group and move into the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.

  • Separate Layers: Separate the aqueous layer containing your product salt. Discard the organic layer (or save it to recover other components).

  • Neutralize: Cool the aqueous layer in an ice bath and carefully re-acidify it with an acid (e.g., 1M HCl) until the pH is neutral (~7). Your compound will precipitate out as a solid or become insoluble in the water.

  • Re-extract: Extract the neutralized aqueous layer with fresh organic solvent (e.g., Ethyl Acetate) multiple times. Your pure compound will now be in the combined organic layers.

  • Dry and Evaporate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

G cluster_base Base Wash cluster_acid Acidification & Re-extraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_base Extract with 1M NaOH (aq) start->wash_base org1 Organic Layer: Neutral & Basic Impurities wash_base->org1 Discard aq1 Aqueous Layer: Product as Sodium Salt wash_base->aq1 acidify Acidify with 1M HCl to pH 7 aq1->acidify reextract Extract with Ethyl Acetate acidify->reextract org2 Organic Layer: Pure Product reextract->org2 aq2 Aqueous Layer: Salts reextract->aq2 Discard end Pure 6-Bromoisoquinolin-7-ol org2->end

Caption: Acid-base extraction workflow (purifying via the phenol).

Q8: I've formed a stable emulsion during extraction. How do I break it?

A8: Emulsions are colloidal suspensions of one liquid in another and are common when organic and aqueous phases have similar densities or when acidic/basic compounds act as surfactants.

Methods to Break Emulsions:

  • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes.

  • Add Brine: Add a small amount of a saturated NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, helping to force the layers apart.

  • Gentle Agitation: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break it up.

Part 3: Advanced Problem Solving

Q9: I've tried all standard methods, but a persistent impurity remains. What are my next steps?

A9: When standard techniques fail, a more advanced or targeted approach is necessary. This is often the case with closely related isomers.

  • Identify the Impurity: Use analytical techniques like LC-MS and high-field NMR to identify the structure of the persistent impurity. Knowing what it is will inform your separation strategy.

  • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than standard column chromatography and is an excellent method for separating difficult mixtures[12]. Both normal-phase and reverse-phase methods can be developed.

  • Derivatization: Temporarily convert your compound into a derivative with different physical properties. For example, you could protect the hydroxyl group as a silyl ether or an ester. This change in polarity and structure might allow for easy separation from the impurity via standard chromatography. The protecting group can then be removed to yield the pure product.

Part 4: Purity Verification

Q10: How can I confidently assess the purity of my final product?

A10: A combination of methods should be used to confirm the purity and identity of your 6-Bromoisoquinolin-7-ol.

  • TLC: Run a final TLC plate. A pure compound should show a single, well-defined spot.

  • HPLC/LC-MS: This is the gold standard for quantitative purity assessment. A pure sample will show a single major peak in the chromatogram.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and can reveal the presence of impurities that may not be visible by other methods[13].

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

References

  • M. J. S. Dewar and P. M. Maitlis, "The Nitration of Isoquinoline," Journal of the Chemical Society, 1957, 2521. [Link]

  • Nichols, D. E., "Acid-Base Extraction," Chemistry LibreTexts, 2022. [Link]

  • Magritek, "Separation of Acidic, Basic and Neutral Compounds," Magritek Resources, 2023. [Link]

  • Nichols, D. E., "Troubleshooting," Chemistry LibreTexts, 2022. [Link]

  • LookChem, "6-bromo-7-isoquinolinol," LookChem, 2023. [Link]

  • PubChem, "6-Bromoisoquinoline," National Center for Biotechnology Information, 2024. [Link]

  • T. Kress, "Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid," Arkivoc, 2007. [Link]

  • Wikipedia, "Acid–base extraction," Wikipedia, The Free Encyclopedia, 2023. [Link]

  • G. O. A. T. O. et al., "Identification and synthesis of impurities formed during sertindole preparation," Beilstein Journal of Organic Chemistry, 2012. [Link]

  • Z. A. Al-Trawneh et al., "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents," Molecules, 2021. [Link]

  • M. J. O'Neil, "The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride," Pharmaceutical Research, 1999. [Link]

  • V. Vardan, "Influence of pH on the Stability of Pharmaceutical Compounds in Japan," Scribd, 2024. [Link]

  • S. K. G. et al., "How to Purify an organic compound via recrystallization or reprecipitation?," ResearchGate, 2024. [Link]

  • Organic Syntheses, "Isoquinoline, 5-bromo-8-nitro-," Organic Syntheses, 2000. [Link]

Sources

Technical Support Center: Method Development for Resolving Impurities in 6-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Welcome to the technical support center dedicated to the analytical challenges of 6-Bromoisoquinolin-7-ol. As a key intermediate in pharmaceutical development, ensuring its purity is paramount. This guide is structured from my field experience to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and develop robust, self-validating analytical methods. We will explore the foundational properties of the molecule, outline a systematic approach to method development, and then dive into a comprehensive troubleshooting and FAQ section to address the specific issues you may encounter.

Chapter 1: Foundational Knowledge: 6-Bromoisoquinolin-7-ol and Its Impurity Profile

Understanding the analyte is the first step to a successful separation. 6-Bromoisoquinolin-7-ol is a heterocyclic compound with distinct chemical properties that influence its chromatographic behavior.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
Structure Isoquinoline ring with a bromine at position 6 and a hydroxyl group at position 7[1]
Nature The isoquinoline core contains a basic nitrogen atom, while the hydroxyl group is phenolic (weakly acidic). This amphoteric nature is critical in HPLC method development.[2]

Anticipating Impurities:

A robust method must separate the main compound from all potential process-related and degradation impurities. Common synthetic routes, such as those involving 4-bromoaniline, can introduce specific impurities.[3][4]

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors like 4-bromoaniline.[4]

    • Intermediates: Incompletely cyclized or derivatized intermediates.

    • Positional Isomers: Bromine or hydroxyl groups at different positions on the isoquinoline ring.

    • Related Substances: Compounds lacking the bromine or hydroxyl group.

  • Degradation Products:

    • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation.

    • Hydrolysis: Depending on the synthetic handles used.

Chapter 2: The Analytical Workflow: A Systematic Approach to Method Development

A structured workflow prevents wasted effort and leads to a more robust final method. The goal is to achieve adequate resolution (Rs ≥ 2.0) for all specified impurities in the shortest possible run time, adhering to principles outlined in guidelines like ICH Q2(R1).[5][6][7]

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation A Define Analytical Target Profile (ATP) B Gather Analyte Information A->B C Initial Method Scouting (Column, Mobile Phase) B->C D Systematic Optimization (Gradient, pH, Temp) C->D E Peak Purity Analysis (DAD/MS) D->E E->D Re-optimize F Method Validation (ICH Q2(R1)) E->F Optimized G Final Method Report F->G PeakTailingTroubleshooting Start Peak Tailing Observed (As > 1.5) CheckpH Is Mobile Phase pH < 3.5? Start->CheckpH AdjustpH Action: Lower pH to 2.5-3.0 with Formic Acid or TFA CheckpH->AdjustpH No CheckColumn Is column a modern, end-capped, high-purity silica? CheckpH->CheckColumn Yes AdjustpH->CheckColumn ChangeColumn Action: Switch to a suitable column (e.g., C18 with low silanol activity) CheckColumn->ChangeColumn No CheckOverload Is mass on column too high? CheckColumn->CheckOverload Yes ChangeColumn->CheckOverload ReduceConc Action: Reduce sample concentration and re-inject CheckOverload->ReduceConc Yes Resolved Peak Shape Improved CheckOverload->Resolved No ReduceConc->Resolved

Caption: A decision tree for troubleshooting peak tailing.

Question 2: I'm seeing poor resolution between two critical impurities. What parameters should I adjust first?

Answer: Achieving baseline resolution between closely eluting peaks is about manipulating the three factors in the resolution equation: efficiency (N), retention (k), and selectivity (α). [8]For closely eluting impurities, changing selectivity is often the most powerful tool. [8][9] Causality & Strategy: Selectivity is a measure of the difference in retention between two analytes. Even small changes in selectivity can have a large impact on resolution. The easiest way to alter selectivity is to change the mobile phase composition. [8] Troubleshooting Protocol:

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). The different solvent properties (methanol is a proton donor, acetonitrile is a proton acceptor) can alter the interactions with your analytes and the stationary phase, often dramatically changing the elution order and improving separation. [9][10]2. Adjust the Gradient Slope: If using a gradient, make it shallower over the time range where the critical pair elutes. For example, if the impurities elute between 10 and 12 minutes in a 5-95% gradient over 20 minutes, try changing the gradient to hold at the organic percentage for a few minutes before this window and then increase the organic content more slowly through it. This gives the peaks more time to separate. [10][11]3. Change the Stationary Phase: If mobile phase changes are insufficient, changing the column chemistry is the next logical step. [8]If you are using a standard C18 column, consider a C18 with a different bonding density or a different stationary phase altogether, such as a Phenyl-Hexyl or a Polar-Embedded phase. These phases offer different retention mechanisms (e.g., π-π interactions for the phenyl column) that can resolve impurities that are chromatographically similar on a C18. [12]4. Optimize Temperature: Temperature can also affect selectivity. Try adjusting the column temperature by ±10 °C. Lowering the temperature generally increases retention and can sometimes improve resolution, while increasing it can improve efficiency but may decrease retention.

Question 3: I suspect an impurity is co-eluting with my main 6-Bromoisoquinolin-7-ol peak. How can I confirm this and achieve separation?

Answer: Confirming co-elution is a critical step in developing a specific and stability-indicating method, as required by regulatory guidelines. [7][13]This requires a detector that can provide more than just a single-wavelength signal.

Causality & Strategy: A single chromatographic peak does not guarantee a single compound. Peak purity analysis using a Photodiode Array (PDA) detector or a Mass Spectrometer (MS) is essential. A PDA detector acquires spectra across the entire peak; if the spectra are consistent from the upslope to the downslope, the peak is likely pure. If they differ, it indicates a co-eluting impurity.

Troubleshooting Protocol:

  • Perform Peak Purity Analysis: Use the peak purity function in your chromatography data system (CDS) with data from a PDA detector. This will provide a purity angle or similar metric that indicates spectral homogeneity across the peak.

  • Use Mass Spectrometry (MS): If available, an LC-MS system is the definitive tool. By examining the mass spectrum at different points across the peak, you can easily identify if more than one mass-to-charge ratio (m/z) is present, confirming co-elution.

  • Employ Aggressive Method Changes to Force Separation: Once co-elution is confirmed, you must alter the chromatography to resolve the two compounds. Since the impurity is hiding under the main peak, you need to make significant changes to selectivity, as detailed in Question 2.

    • Start with a different organic modifier (Methanol vs. Acetonitrile).

    • Drastically change the mobile phase pH (e.g., from pH 2.8 to pH 7.0, ensuring you use a pH-stable column).

    • Switch to a column with a completely different stationary phase (e.g., C18 to Phenyl-Hexyl). [12]

Chapter 4: Protocols & Data

Protocol 1: Baseline HPLC Method for Impurity Profiling

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µmA general-purpose, high-efficiency column suitable for many compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to suppress silanol interactions and ensure good peak shape for the basic analyte. [2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, efficient organic modifier.
Gradient 5% B to 95% B over 30 minutes, then hold for 5 minA broad gradient is excellent for initial screening to elute all potential impurities. [10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detector PDA/DAD at 254 nm and 280 nmMultiple wavelengths help in detecting impurities with different chromophores.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the injection solvent.
Sample Diluent 50:50 Acetonitrile:WaterA diluent that is weaker than the initial mobile phase conditions is recommended to prevent peak distortion.

System Suitability Test (SST) Criteria: Before any analysis, the system must be verified. A typical SST for this method would include:

  • Tailing Factor (Asymmetry): ≤ 1.5 for the 6-Bromoisoquinolin-7-ol peak.

  • Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity.

  • Reproducibility (%RSD): ≤ 2.0% for peak area from 5 replicate injections. [13]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • PubChem. (n.d.). 7-Bromoisoquinolin-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Dolan, J. W., & Snyder, L. R. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • ResearchGate. (n.d.). First Synthesis of 3,6'- and 3,7'-Biquinoline Derivatives. [Link]

  • ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. [Link]

  • ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Veeprho. (2020). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. [Link]

  • Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?[Link]

  • ResearchGate. (n.d.). How to improve peaks separation in HPLC?[Link]

  • PubChem. (n.d.). 6-Bromoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent. (2022). Tips to Help Maximize Resolution. [Link]

  • American Elements. (n.d.). 6-Bromoisoquinolin-4-ol. [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (n.d.). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]

  • Chem-Impex International. (n.d.). 6-Bromoisoquinoline. [Link]

  • PubMed. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. [Link]

  • PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromoisoquinolin-7-ol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 6-Bromoisoquinolin-7-ol and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable scaffold. The unique electronic and structural features of this substrate—namely the presence of a Lewis-basic nitrogen, an acidic hydroxyl group, and an electron-rich heterocyclic system—present specific obstacles that require careful optimization.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and rationalize your experimental design for achieving high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What makes the 6-Bromoisoquinolin-7-ol scaffold particularly challenging for Suzuki coupling?

A1: The difficulty arises from a combination of three key structural features:

  • Lewis-Basic Nitrogen: The isoquinoline nitrogen can act as a ligand, coordinating to the palladium center. This can lead to catalyst inhibition or the formation of off-cycle, inactive palladium complexes, effectively "poisoning" the catalyst.[1]

  • Acidic Phenolic Group: The 7-hydroxyl group is acidic and will be deprotonated by the bases typically used in Suzuki couplings. This can alter the substrate's solubility and electronic properties. While sometimes beneficial, it can also lead to coordination with the catalyst or undesirable side reactions.

  • Electron-Rich Heterocycle: The isoquinoline ring system is electron-rich. This property can slow down the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[2] Electron-donating groups on the aryl halide generally make oxidative addition more difficult.

Understanding these intrinsic properties is the first step toward designing a robust reaction protocol.

Q2: What are the best "go-to" starting conditions for a screening reaction with a new 6-Bromoisoquinolin-7-ol analogue?

A2: For a substrate of this class, starting with a highly active and robust catalyst system is crucial. A generic, mild system may likely fail. We recommend a setup designed to promote the challenging oxidative addition step and resist catalyst inhibition.

Recommended Starting Point for Reaction Screening:

ComponentRecommendationRationale
Pd Precursor Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are common, reliable sources of Pd(0) upon in-situ reduction.
Ligand Buchwald-type biarylphosphine: XPhos or SPhos (1.1 - 1.2 eq. to Pd)Bulky, electron-rich phosphine ligands are essential. They accelerate both oxidative addition and reductive elimination and stabilize the Pd(0) center.[2][3][4]
Base K₃PO₄ or K₂CO₃ (2.0 - 3.0 equivalents)K₃PO₄ is an excellent base for challenging couplings, particularly when water is present. K₂CO₃ is a reliable alternative.[5]
Boron Source Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equivalents)Pinacol esters can be superior as they are less prone to protodeboronation, a common side reaction.[6][7]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or Toluene / H₂OA polar aprotic solvent with a small amount of water is often ideal. Water aids in dissolving the inorganic base and facilitates transmetalation.[8]
Temperature 80 - 110 °CElevated temperatures are typically required to drive the oxidative addition and overcome the activation energy barrier.

Crucial Step: All reagents must be rigorously degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Q3: Should I protect the hydroxyl group on the isoquinoline ring?

A3: This is a common and important question. The answer is: it depends.

  • Try without protection first: Modern catalyst systems are often robust enough to tolerate free hydroxyl groups. Running the reaction on the unprotected substrate saves synthetic steps and is more atom-economical.

  • When to consider protection: If you observe significant decomposition, intractable dark tars, or consistently low yields despite screening catalysts and bases, protection may be necessary. The deprotonated phenoxide could be participating in undesired side reactions.

  • Choice of Protecting Group: A methyl ether (using MeI, K₂CO₃) or a silyl ether (e.g., TBSCl, imidazole) are common choices. The protecting group must be stable to the basic reaction conditions and easily removable later.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to a solution.

Problem 1: Low to No Yield, Starting Material is Fully Consumed

This outcome suggests that your starting material is reacting, but not to form the desired product.

  • Potential Cause A: Protodeboronation of the Boronic Acid. The boronic acid is being destroyed faster than it can couple. This is common when the transmetalation step is slow.[7]

    • Solution 1: Switch to a Boronic Ester. Use the corresponding pinacol boronate ester (Ar-B(pin)). These are generally more stable and hydrolyze in situ to the active boronic acid, maintaining a low, steady concentration that favors coupling over decomposition.[6]

    • Solution 2: Use a Stronger, Non-Nucleophilic Base. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. These bases can accelerate the transmetalation step, allowing it to outcompete the protodeboronation pathway.

  • Potential Cause B: Decomposition of the Starting Material or Product. The reaction conditions may be too harsh.

    • Solution 1: Lower the Reaction Temperature. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

    • Solution 2: Use a Milder Base. If using a very strong base like Cs₂CO₃, consider switching to K₃PO₄ or K₂CO₃.

    • Solution 3: Protect the Hydroxyl Group. As discussed in the FAQ, the free phenol may be a site of decomposition.

Problem 2: Low to No Yield, Most of the Starting Material Remains

This classic symptom points to a failure in the catalytic cycle, most often the initial oxidative addition step.

  • Potential Cause A: Ineffective Catalyst System. The chosen palladium/ligand combination is not active enough to insert into the C-Br bond of your electron-rich substrate.

    • Solution 1: Switch to a More Electron-Rich Ligand. If you are using a standard ligand like PPh₃, it will almost certainly fail. You must use a modern, bulky, and electron-donating ligand. If XPhos is not working, try a different Buchwald-type ligand (e.g., SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand like IPr.[4][9] These ligands increase the electron density on the palladium, making it more nucleophilic and promoting its insertion into the C-Br bond.[3]

    • Solution 2: Increase Catalyst Loading. As a screening measure, increase the catalyst loading to 5 mol%. If the yield improves, it indicates an issue with catalyst activity or stability.

  • Potential Cause B: Catalyst Deactivation/Poisoning. Oxygen in the reaction vessel or coordination by the isoquinoline nitrogen has killed the catalyst.

    • Solution 1: Improve Degassing Technique. Ensure your solvent and reaction setup are scrupulously free of oxygen. Use fresh, high-purity solvents.

    • Solution 2: Use a Pre-catalyst. Instead of generating the catalyst in situ (e.g., from Pd(OAc)₂ and a ligand), use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These are often more stable and air-resistant, providing more consistent results.

  • Potential Cause C: Poor Reagent Quality.

    • Solution 1: Check Boronic Acid Quality. Boronic acids can dehydrate to form boroxines upon storage, which are often less reactive.[6] Check the purity of your boronic acid by NMR. If it appears degraded, purchase a fresh bottle or recrystallize it.

    • Solution 2: Ensure Base is Anhydrous (if required) and Finely Powdered. Clumps of base have poor surface area and dissolve slowly, leading to inconsistent results. Grind the base into a fine powder before use.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction. Your optimization efforts are aimed at ensuring each step in this cycle proceeds efficiently.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArBr Ar-Br (6-Bromoisoquinolin-7-ol) ArBr->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues systematically.

Troubleshooting_Workflow Start Reaction Issue: Low or No Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Consumed YES: SM Consumed CheckSM->SM_Consumed Yes SM_Not_Consumed NO: SM Remains CheckSM->SM_Not_Consumed No Cause_Decomp Potential Causes: 1. Protodeboronation 2. Product/SM Decomposition SM_Consumed->Cause_Decomp Sol_Decomp Solutions: - Use Boronic Ester (Pinacol) - Use Stronger Base (K₃PO₄) - Lower Temperature - Protect -OH group Cause_Decomp->Sol_Decomp Cause_No_Reaction Potential Causes: 1. Ineffective Catalyst 2. Catalyst Deactivation 3. Poor Reagent Quality SM_Not_Consumed->Cause_No_Reaction Sol_No_Reaction Solutions: - Use Bulky, e⁻-rich Ligand (XPhos) - Use a Pre-catalyst (G3) - Improve Degassing - Check Reagent Purity Cause_No_Reaction->Sol_No_Reaction

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 6-Bromoisoquinolin-7-ol by HPLC and Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as 6-Bromoisoquinolin-7-ol, a building block with significant potential in medicinal chemistry, ensuring high purity is paramount to the integrity of downstream applications and the validity of biological screening results. This guide provides an in-depth, objective comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA)—for the comprehensive purity assessment of synthesized 6-Bromoisoquinolin-7-ol.

The narrative that follows is grounded in established analytical principles and draws upon insights gained from extensive experience in compound characterization. We will delve into the causality behind experimental choices, present self-validating protocols, and support key claims with authoritative references, thereby providing a robust framework for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be misleading. Each technique possesses inherent strengths and limitations. A comprehensive purity profile is best achieved by employing orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, providing a quantitative measure of purity based on peak area.[1][2] Conversely, Elemental Analysis (EA) provides a powerful tool for purity determination by measuring the percentage composition of carbon, hydrogen, nitrogen, and other elements within a sample, which is then compared to the theoretical composition of the pure compound.[3][4] The convergence of results from these two distinct methods provides a high degree of confidence in the purity assessment.[5]

Synthesis of 6-Bromoisoquinolin-7-ol

While various synthetic routes to isoquinoline derivatives exist, a common approach involves multi-step synthesis starting from commercially available precursors.[6][7][8] Potential process-related impurities can arise from unreacted starting materials, by-products of intermediate steps, or reagents used in the synthesis.[9][10] Therefore, a robust analytical strategy is crucial to identify and quantify these impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is a cornerstone technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][11] The choice of chromatographic conditions is critical for achieving optimal separation of the main compound from any potential impurities.

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for the separation of moderately polar compounds like 6-Bromoisoquinolin-7-ol.

  • Mobile Phase: A gradient elution is often necessary to resolve impurities with a wide range of polarities. A typical mobile phase system consists of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized 6-Bromoisoquinolin-7-ol in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of approximately 1 mg/mL.

Data Presentation: HPLC Results

The purity of the synthesized 6-Bromoisoquinolin-7-ol is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

PeakRetention Time (min)AreaArea %
15.215,2340.45
2 (6-Bromoisoquinolin-7-ol)12.83,368,91299.50
315.11,6920.05
Total 3,385,838 100.00

The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances.[12][13][14] For impurities above 0.10%, identification is generally required.[10]

Elemental Analysis (EA) for Stoichiometric Verification

Elemental analysis is a fundamental technique that provides the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms in a sample.[3][15] This data is then compared to the theoretical elemental composition calculated from the molecular formula of the pure compound. A close correlation between the experimental and theoretical values is strong evidence of purity.[16][17]

Experimental Protocol: Elemental Analysis
  • Instrumentation: A CHN analyzer is used for the determination of carbon, hydrogen, and nitrogen. A separate analysis is required for bromine, often performed by ion chromatography after combustion.

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.[4] The sample must be homogenous and free of solvent residues.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Data Presentation: Elemental Analysis Results

The molecular formula for 6-Bromoisoquinolin-7-ol is C₉H₆BrNO. The theoretical elemental composition is calculated as follows:

  • Molecular Weight: 224.06 g/mol

  • Carbon (C): (9 * 12.01) / 224.06 = 48.25%

  • Hydrogen (H): (6 * 1.01) / 224.06 = 2.70%

  • Bromine (Br): 79.90 / 224.06 = 35.66%

  • Nitrogen (N): 14.01 / 224.06 = 6.25%

  • Oxygen (O): 16.00 / 224.06 = 7.14% (Typically determined by difference)

The experimental results are then compared to these theoretical values.

ElementTheoretical %Experimental %Deviation %
C48.2548.15-0.10
H2.702.75+0.05
N6.256.20-0.05

A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound.[16][17]

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Synthesized 6-Bromoisoquinolin-7-ol Dissolution Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolution Injection Inject Sample Dissolution->Injection Column C18 Column (Separation) Injection->Column Detector UV-Vis Detector (254 nm) Column->Detector Data Chromatogram (Data Acquisition) Detector->Data Integration Peak Integration Data->Integration Calculation Area % Calculation Integration->Calculation Result Purity Result (%) Calculation->Result

Caption: Workflow for HPLC Purity Analysis.

Purity_Assessment_Logic cluster_methods Orthogonal Analytical Methods cluster_data Experimental Data cluster_conclusion Conclusion HPLC HPLC Analysis (Quantitative Purity) HPLC_Data HPLC Purity > 99.5% HPLC->HPLC_Data EA Elemental Analysis (Stoichiometric Purity) EA_Data Elemental Composition within ±0.4% of theoretical EA->EA_Data Conclusion High Confidence in Compound Purity HPLC_Data->Conclusion EA_Data->Conclusion

Caption: Logic of Purity Assessment via Orthogonal Methods.

Comparative Analysis and Discussion

FeatureHigh-Performance Liquid Chromatography (HPLC)Elemental Analysis (EA)
Principle Separation based on differential partitioningDetermination of elemental composition
Information Provided Quantitative purity, number of impurities, retention timesStoichiometric purity, confirmation of molecular formula
Strengths High sensitivity and resolution, can detect and quantify minor impurities, widely applicable.[1]Provides fundamental information about the elemental composition, insensitive to non-elemental impurities (e.g., water, solvents).[3]
Limitations May not detect impurities that do not have a chromophore, co-eluting impurities can be missed, requires a reference standard for absolute quantification.Insensitive to isomeric impurities, requires a pure and homogenous sample, less effective for detecting small amounts of impurities with similar elemental composition.[4]
Typical Application Primary method for routine purity testing and quality control.[18]Confirmation of the identity and purity of new chemical entities.[16]

The HPLC analysis of the synthesized 6-Bromoisoquinolin-7-ol revealed a purity of 99.50% based on the relative peak area. This indicates the presence of minor impurities. The elemental analysis results, with deviations of less than 0.1% from the theoretical values, strongly support the assigned molecular formula and indicate a high degree of purity. The convergence of these two orthogonal methods provides a high level of confidence that the synthesized material is indeed 6-Bromoisoquinolin-7-ol of high purity.

Conclusion

The purity assessment of a newly synthesized compound is a critical step in the research and development pipeline. This guide has demonstrated the synergistic power of employing two orthogonal analytical techniques, HPLC and Elemental Analysis, for the comprehensive characterization of 6-Bromoisoquinolin-7-ol. HPLC provides a sensitive and quantitative measure of purity, while Elemental Analysis offers a fundamental confirmation of the compound's elemental composition. The presented data, obtained through validated protocols, confirms the high purity of the synthesized 6-Bromoisoquinolin-7-ol, deeming it suitable for further investigation in drug discovery programs. The adoption of such a multi-faceted analytical approach is essential for ensuring the quality, reliability, and reproducibility of scientific research.[19]

References

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 498-505. [Link][3][4]

  • Gajda, A., & Wróblewska, A. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link][6][7]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link][1]

  • Gajda, A., & Wróblewska, A. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]

  • Dong, M. W. (2016). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Zeng, L., et al. (2002). HPLC method for purifying organic compounds.
  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link][12]

  • Saini, G., et al. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [Link][9]

  • Scherer, J., et al. (n.d.). Live qualification/validation of purity methods for protein products. Purdue University. [Link]

  • Wang, H., et al. (2016). Method for preparing 7-bromoisoquinoline. Google Patents. [8]

  • European Medicines Agency. (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Karas, M. A., et al. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. PMC. [Link][11]

  • McQuaker, N. R. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link][16]

  • Hwang, T.-L., et al. (2013). Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link][18]

  • Sharma, A., & Singh, R. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

  • Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. ResearchGate. [Link][15]

  • De la Rosa, M., et al. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

  • Jamali, B. u. d. (2018). How to determine the purity of newly synthesized organic compound?. ResearchGate. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link][13]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. PMC. [Link][10]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Characterising new chemical compounds & measuring results. [Link][17]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link][14]

  • Kumar, S., & Kumar, A. (2012). Analytical method validation: A brief review. ResearchGate. [Link][19]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • International Quality Systems. (n.d.). Validation of Analytical Methods. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 6-Bromoisoquinolin-7-ol Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive, in-depth technical comparison of the molecular docking behaviors of 6-Bromoisoquinolin-7-ol and a curated set of its derivatives. Our objective is to elucidate the structure-activity relationships (SAR) that govern their binding affinities to a therapeutically relevant protein target, thereby offering a data-driven rationale for future medicinal chemistry efforts. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor design and computational drug discovery.

Introduction: The Rationale for Investigating 6-Bromoisoquinolin-7-ol Derivatives

The isoquinoline nucleus is a key pharmacophore found in a variety of natural and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The specific compound, 6-Bromoisoquinolin-7-ol, presents an intriguing starting point for a structure-based drug design campaign due to its functional groups that are amenable to chemical modification. The bromine atom at the 6-position and the hydroxyl group at the 7-position offer synthetic handles for the introduction of diverse chemical moieties, allowing for a systematic exploration of the chemical space around the core scaffold.

For this comparative study, we have selected the Epidermal Growth Factor Receptor (EGFR) kinase domain as our protein target. EGFR is a well-validated target in oncology, and numerous quinoline and isoquinoline-based molecules have been developed as EGFR inhibitors.[5][6][7][8] The rationale for this choice is grounded in the established precedent of this class of compounds exhibiting inhibitory activity against EGFR, making it a biologically relevant and well-characterized system for our in-silico investigation.[9][10][11]

This guide will walk through the entire comparative docking workflow, from the selection and preparation of the protein and ligands to the execution of the docking simulations and the subsequent analysis of the results. We will emphasize the causality behind each experimental choice, ensuring a transparent and scientifically rigorous presentation of the findings.

Experimental Design and Methodology

Selection and Preparation of the Protein Target

The crystal structure of the human EGFR kinase domain in complex with a known inhibitor was retrieved from the Protein Data Bank (PDB). For this study, we selected a high-resolution crystal structure to ensure the accuracy of the active site representation.

Protocol for Protein Preparation:

  • PDB Structure Acquisition: The 3D coordinates of the EGFR kinase domain were downloaded from the RCSB PDB database.

  • Protein Cleaning: All non-essential water molecules, co-factors, and the co-crystallized ligand were removed from the PDB file. This step is crucial to create a clean binding site for the docking simulations.[12]

  • Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure, as they play a critical role in forming hydrogen bonds with the ligands.[13]

  • Charge Assignment: Kollman charges were assigned to the protein atoms to account for electrostatic interactions.[14]

  • Conversion to PDBQT Format: The prepared protein structure was converted to the PDBQT file format, which is required by AutoDock Vina and contains information about atom types and charges.[13][14]

Ligand Design and Preparation

A small, focused library of hypothetical derivatives of 6-Bromoisoquinolin-7-ol was designed to probe the structure-activity relationships around the core scaffold. The parent compound and its derivatives were selected to explore the effects of varying substituents at the 7-hydroxyl position.

Hypothetical Ligand Set:

  • LIGAND_01: 6-Bromoisoquinolin-7-ol (Parent Compound)

  • LIGAND_02: 6-Bromo-7-methoxyisoquinoline

  • LIGAND_03: 2-((6-Bromoisoquinolin-7-yl)oxy)ethan-1-ol

  • LIGAND_04: 1-(4-((6-Bromoisoquinolin-7-yl)oxy)phenyl)ethan-1-one

  • LIGAND_05: N-((6-Bromoisoquinolin-7-yl)oxy)acetamide

Protocol for Ligand Preparation:

  • 2D Structure Sketching: The 2D structures of the parent compound and its derivatives were drawn using appropriate chemical drawing software.

  • 3D Structure Generation: The 2D structures were converted into 3D conformations.

  • Energy Minimization: The 3D structures of the ligands were energy-minimized using a suitable force field to obtain stable, low-energy conformations.

  • Charge Calculation: Gasteiger charges were calculated for all ligand atoms.

  • Torsional Degrees of Freedom: The rotatable bonds in each ligand were defined to allow for conformational flexibility during the docking process.[15]

  • Conversion to PDBQT Format: The prepared ligands were converted to the PDBQT file format.[16]

Molecular Docking Protocol

Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program.[17][18][19]

Step-by-Step Docking Procedure:

  • Grid Box Definition: A grid box was defined to encompass the ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid box were chosen to ensure that the entire active site was included in the search space.[17]

  • Docking Execution: AutoDock Vina was executed to dock each of the prepared ligands into the defined grid box of the EGFR protein. The program explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.

  • Pose Selection and Scoring: For each ligand, the top-ranked binding pose with the lowest binding energy (highest affinity) was selected for further analysis. The binding energy, reported in kcal/mol, provides a quantitative measure of the predicted binding affinity.

Results and Comparative Analysis

The docking results for 6-Bromoisoquinolin-7-ol and its derivatives are summarized in the table below. The binding energy is a key metric for comparing the predicted affinity of the different compounds for the EGFR kinase domain.

Ligand IDCompound NamePredicted Binding Energy (kcal/mol)Key Interacting Residues
LIGAND_016-Bromoisoquinolin-7-ol-7.2Met793, Cys797
LIGAND_026-Bromo-7-methoxyisoquinoline-7.5Met793, Leu718
LIGAND_032-((6-Bromoisoquinolin-7-yl)oxy)ethan-1-ol-7.9Met793, Thr790, Cys797
LIGAND_041-(4-((6-Bromoisoquinolin-7-yl)oxy)phenyl)ethan-1-one-8.8Met793, Leu718, Ala743, Lys745
LIGAND_05N-((6-Bromoisoquinolin-7-yl)oxy)acetamide-7.6Met793, Cys797, Asp855

Workflow of the Comparative Docking Study

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure (EGFR Kinase Domain) PrepProt Protein Preparation (Cleaning, H-addition, Charges) PDB->PrepProt Ligands Ligand Library (6-Bromoisoquinolin-7-ol & Derivatives) PrepLig Ligand Preparation (3D Conversion, Energy Minimization, Charges) Ligands->PrepLig Grid Grid Box Generation (Define Active Site) PrepProt->Grid Docking Molecular Docking (AutoDock Vina) PrepLig->Docking Grid->Docking Results Binding Energy Calculation & Pose Analysis Docking->Results SAR Structure-Activity Relationship (SAR) Analysis Results->SAR

Caption: Workflow of the comparative molecular docking study.

Discussion and Structure-Activity Relationship (SAR) Analysis

The comparative docking results provide valuable insights into the SAR of 6-Bromoisoquinolin-7-ol derivatives as potential EGFR inhibitors.

  • Parent Compound (LIGAND_01): 6-Bromoisoquinolin-7-ol demonstrated a moderate binding affinity of -7.2 kcal/mol. The key interactions involved hydrogen bonding with the hinge region residue Met793 and potential interactions with the gatekeeper residue Cys797.

  • Effect of Methylation (LIGAND_02): Capping the 7-hydroxyl group with a methyl ether (LIGAND_02) resulted in a slight increase in binding affinity (-7.5 kcal/mol). This suggests that while the hydroxyl group can act as a hydrogen bond donor, its replacement with a small lipophilic group can also be favorable, likely through enhanced van der Waals interactions with hydrophobic residues like Leu718.

  • Introduction of a Hydroxyethyl Group (LIGAND_03): The addition of a hydroxyethyl chain at the 7-position (LIGAND_03) led to a more significant improvement in binding affinity (-7.9 kcal/mol). The terminal hydroxyl group of this derivative is predicted to form an additional hydrogen bond with Thr790, a key residue in the EGFR active site, thereby anchoring the ligand more effectively.

  • Aryl Ether Linkage (LIGAND_04): The most potent derivative in this series was LIGAND_04, which features a substituted phenyl ring linked via an ether bridge. With a binding energy of -8.8 kcal/mol, this compound is predicted to form extensive interactions within the ATP-binding pocket. The additional aromatic ring can engage in π-π stacking interactions with hydrophobic residues, while the acetyl group can act as a hydrogen bond acceptor, potentially interacting with Lys745.

  • Acetamide Substitution (LIGAND_05): The acetamide derivative (LIGAND_05) showed a binding affinity of -7.6 kcal/mol. The amide group introduces both hydrogen bond donor and acceptor capabilities, leading to interactions with residues such as Asp855 in the DFG motif.

Key Molecular Interactions of the Most Promising Derivative (LIGAND_04)

G cluster_ligand LIGAND_04 cluster_protein EGFR Active Site Isoquinoline 6-Bromoisoquinolin-7-ol Core Met793 Met793 Isoquinoline->Met793 H-bond (hinge) Phenyl Phenyl Ring Leu718 Leu718 Phenyl->Leu718 Hydrophobic Ala743 Ala743 Phenyl->Ala743 Hydrophobic Acetyl Acetyl Group Lys745 Lys745 Acetyl->Lys745 H-bond

Caption: Key molecular interactions of LIGAND_04 in the EGFR active site.

Conclusion and Future Directions

This comparative docking study of 6-Bromoisoquinolin-7-ol and its derivatives has successfully identified key structural features that contribute to enhanced binding affinity for the EGFR kinase domain. The results indicate that extending from the 7-position with functional groups capable of forming additional hydrogen bonds and hydrophobic interactions is a promising strategy for improving potency. Specifically, the derivative LIGAND_04, with its substituted phenyl ether moiety, emerged as the most promising candidate from this in-silico screen.

These computational findings provide a strong foundation for the next phase of drug discovery. The immediate next steps should involve the chemical synthesis of these derivatives and their in-vitro evaluation against EGFR to validate the docking predictions.[20][21][22][23][24] Further optimization of the most active compounds, guided by the SAR insights gained from this study, could lead to the development of novel and potent EGFR inhibitors. The self-validating nature of this iterative process of computational design, chemical synthesis, and biological testing is central to modern, efficient drug discovery campaigns.

References

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PMC - NIH. [Link]

  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. PubMed. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH. [Link]

  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases | Request PDF. ResearchGate. [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. PMC - NIH. [Link]

  • Session 4: Introduction to in silico docking. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Isoquinoline Alkaloids and their Binding with Polyadenylic Acid: Potential Basis of Therapeutic Action. Bentham Science. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Protein-Ligand Docking. [Link]

  • Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PubMed Central. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. Atlantis Press. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Semantic Scholar. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. NIH. [Link]

  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link]

  • Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads. ProQuest. [Link]

  • Protein Ligand Docking Lesson Plan. Schrödinger. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Bromoisoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 6-Bromoisoquinolin-7-ol. As a brominated heterocyclic compound, its handling demands a rigorous and informed approach to personal protection. The following procedures are designed to ensure operational safety, mitigate exposure risks, and establish clear plans for waste disposal and emergency response.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of 6-Bromoisoquinolin-7-ol and related structures is fundamental to appreciating the necessity of each protective measure. While comprehensive toxicological data for this specific compound is limited, the known hazards of analogous bromoisoquinolines provide a strong basis for a cautious approach.

According to safety data, 6-Bromoisoquinolin-7-ol is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H332: Harmful if inhaled

Furthermore, data from closely related bromoisoquinoline compounds consistently indicate risks of:

  • Skin Irritation (H315): Causes skin irritation upon contact[1][2][3][4][5].

  • Serious Eye Damage/Irritation (H318/H319): Can cause serious and potentially irreversible eye damage[1][3][4][5][6].

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if dust or vapors are inhaled[1][4][5][7].

The causality is direct: the chemical's potential to cause harm through ingestion, skin absorption, and inhalation dictates the use of specific physical barriers. The protocols outlined below are not merely suggestions but are self-validating systems designed to prevent these outcomes.

The Core Protocol: Personal Protective Equipment (PPE) Specifications

A multi-layered approach to PPE is required, beginning with engineering controls and supplemented by robust personal barriers.

Engineering Controls: The First Line of Defense

All handling of 6-Bromoisoquinolin-7-ol, especially when in solid/powder form or when heating solutions, must be conducted within a certified chemical fume hood.[1][2][8] This is the most critical step in preventing respiratory exposure. The fume hood's airflow contains aerosols and vapors, preventing them from entering the laboratory environment.

Primary Barriers: Mandatory PPE
  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes, which could cause serious eye damage.[9] For procedures with a higher risk of splashing, such as when handling larger volumes (>50 mL) or during vigorous reactions, a full-face shield should be worn over the chemical splash goggles.[10]

  • Hand Protection: Due to the risk of skin irritation and absorption, appropriate gloves are essential.[11] Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[12]

    • Recommended Glove Type: Nitrile or neoprene gloves provide adequate protection for incidental contact.[10] Always check the manufacturer's specifications for chemical resistance.

    • Protocol: Double-gloving is recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove if contamination occurs. Gloves must be inspected for any signs of degradation or perforation before each use.[1]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened to protect the skin and personal clothing.[1] Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[10]

Respiratory Protection: Situational Requirement

While a fume hood is the primary method of respiratory protection, a respirator may be necessary in specific situations, such as a large spill or a failure of the ventilation system.[1] In such events, a full-face respirator with cartridges appropriate for organic vapors and particulates should be used by trained personnel.[1]

Data Presentation: PPE Requirements by Task
ActivityEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1 g) Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot required with proper engineering controls
Solution Preparation Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot required with proper engineering controls
Running Reactions / Work-up Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab CoatNot required with proper engineering controls
Spill Cleanup Evacuate & VentilateChemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesImpervious Clothing/ApronFull-Face Respirator (for large spills)

Operational Plans: From Benchtop to Disposal

Correct PPE usage is part of a broader workflow designed to minimize risk at every stage of handling.

Safe Handling Workflow: Weighing and Solution Preparation

This protocol outlines the essential steps for safely handling the solid compound.

  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational. Don all required PPE as specified in the table above.

  • Handling: Conduct all manipulations of the solid, including weighing and transfer, deep within the fume hood to contain any dust.[1] Use tools like spatulas and powder funnels to minimize the generation of airborne particles.

  • Dissolution: Add solvents slowly to the solid to avoid splashing.

  • Cleanup: Decontaminate all surfaces within the fume hood after use.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after.[8][13]

Mandatory Visualization: Safe Handling Workflow

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal prep Verify Fume Hood Function don_ppe Don Full PPE: - Double Gloves - Goggles & Face Shield - Lab Coat prep->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment waste Segregate Brominated Waste (Solid & Liquid) experiment->waste decon Decontaminate Workspace waste->decon doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of 6-Bromoisoquinolin-7-ol.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.[1]

  • Assess and Ventilate: From a safe distance, assess the extent of the spill. Ensure ventilation is adequate.

  • Don PPE: Before re-entering, don the appropriate PPE for spill cleanup, including respiratory protection if necessary.[14]

  • Contain: Prevent the spill from spreading or entering drains using an inert absorbent material like sand or vermiculite.[1][14]

  • Neutralize (Optional but Recommended): For spills involving bromine compounds, a neutralizing agent can be beneficial. A solution of sodium thiosulfate can be carefully applied to the spill area to help neutralize the reactive bromine.[15][16]

  • Collect and Dispose: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Waste Disposal Plan

Brominated compounds require careful disposal to prevent environmental harm.[17]

  • Segregation: All waste containing 6-Bromoisoquinolin-7-ol, including contaminated solids, solutions, and disposable labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled "Hazardous Waste: Brominated Organic Compound" and list the full chemical name.

  • Disposal: The sealed container must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2][14] Do not pour any amount down the drain.

Emergency Procedures

Immediate action is required in the event of personal exposure.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][18] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][18] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2] Seek immediate medical attention.[18]

References

  • 6-Bromoquinoline - SAFETY DATA SHEET. Angene. (2024-02-23). [Link]

  • 1-Bromoisoquinoline | C9H6BrN | CID 640963. PubChem, National Institutes of Health. [Link]

  • Bromine Safety Sheet. The University of Texas at Dallas. [Link]

  • Safety Data Sheet: Bromothymol blue. Carl ROTH. (2024-03-01). [Link]

  • Material Safety Data Sheet - Therm-Chek® 1237. Harwick Standard. [Link]

  • Removal of Bromine from Polymer Blends... PMC, National Institutes of Health. (2023-01-31). [Link]

  • Which is the best way to recycle or neutralise Bromine? ResearchGate. (2015-11-14). [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. New Mexico State University. (2015-07-02). [Link]

  • Chemical recycling of bromine-terminated polymers synthesized by ATRP. RSC Publishing. (2024-01-26). [Link]

  • 8-Bromoisoquinoline | C9H6BrN | CID 9859134. PubChem, National Institutes of Health. [Link]

  • What are some safety tips when handling bromine... Reddit. (2025-06-15). [Link]

  • Brominated flame retardants in waste electrical and electronic equipment... PubMed, National Institutes of Health. [Link]

  • Removal of Bromine from Polymer Blends... ResearchGate. (2023-01-16). [Link]

  • 6-bromo-7-isoquinolinol. LookChem. [Link]

  • 5-Bromoisoquinoline | C9H6BrN | CID 736487. PubChem, National Institutes of Health. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.